molecular formula C12H16F2N2 B6331237 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1183888-56-3

1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Número de catálogo: B6331237
Número CAS: 1183888-56-3
Peso molecular: 226.27 g/mol
Clave InChI: GJBYWPPOOYMNHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C12H16F2N2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane is 226.12815484 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBYWPPOOYMNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in public literature, this document extrapolates its likely chemical structure, properties, and potential biological significance based on a thorough analysis of its core components: the 1,4-diazepane scaffold and the 2,4-difluorophenylmethyl substituent. This guide will delve into a probable synthetic route, predicted physicochemical properties, and potential pharmacological applications, drawing parallels from closely related and well-documented analogs.

Introduction: The 1,4-Diazepane Scaffold and the Influence of Fluorination

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The flexibility of the diazepane ring allows it to adopt various conformations, enabling it to interact with a diverse array of biological targets.

The incorporation of fluorine into drug candidates is a widely utilized strategy in modern drug discovery. The 2,4-difluorophenyl moiety, in particular, can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and improve membrane permeability, all of which can lead to enhanced potency and a more favorable pharmacokinetic profile.[2][3]

This guide focuses on the convergence of these two key structural features in 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, a molecule with predicted, yet underexplored, potential.

Chemical Structure and Predicted Properties

The chemical structure of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane consists of a central 1,4-diazepane ring where one of the nitrogen atoms is substituted with a (2,4-difluorophenyl)methyl group.

Diagram of the Chemical Structure of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Caption: Chemical structure of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

Based on the structures of similar compounds, a table of predicted physicochemical properties is presented below.

PropertyPredicted Value
Molecular Formula C₁₂H₁₆F₂N₂
Molecular Weight 226.27 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be >200 °C at atmospheric pressure
Melting Point Dependent on crystalline form, likely in the range of 25-75 °C
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.
pKa The secondary amine is expected to have a pKa in the range of 8-10.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane would likely involve a reductive amination reaction. This common and robust method forms a new carbon-nitrogen bond.

Diagram of the Proposed Synthesis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

synthesis_pathway diazepane 1,4-Diazepane intermediate Imine Intermediate (transient) diazepane->intermediate + aldehyde 2,4-Difluorobenzaldehyde aldehyde->intermediate product 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane intermediate->product Reduction reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) + Solvent (e.g., DCE, MeOH) reagents->intermediate

Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

Materials:

  • 1,4-Diazepane

  • 2,4-Difluorobenzaldehyde[4][5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in the chosen solvent (DCE or MeOH) in a round-bottom flask, add 2,4-difluorobenzaldehyde (1.0-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the transient imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 equivalents) portion-wise to the reaction mixture. The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred for its mildness and selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

Potential Biological and Pharmacological Applications

The 1,4-diazepane core is a versatile scaffold found in numerous biologically active compounds.[1] The introduction of a 2,4-difluorophenylmethyl group is anticipated to modulate the pharmacological activity of the parent diazepane.

  • Central Nervous System (CNS) Activity: Many 1,4-diazepine derivatives exhibit CNS activity, including anxiolytic and antipsychotic effects.[1] The lipophilicity and metabolic stability imparted by the difluorophenyl group could enhance brain penetration and prolong the duration of action, making this compound a candidate for neurological and psychiatric drug discovery.

  • Anticancer Potential: Certain 1,4-diazepine derivatives have demonstrated in vitro anticancer activity against various cell lines.[6][7] The difluorophenyl moiety is also present in several kinase inhibitors used in oncology.[3] Therefore, 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane could be investigated for its potential as an anticancer agent.

  • Antimicrobial Properties: The 2,4-difluorophenyl group is a key component of the antifungal drug fluconazole.[8] Given that some 1,4-diazepine derivatives also possess antimicrobial properties, this compound could be explored for its potential as an antifungal or antibacterial agent.[2]

Conclusion

References

  • PrepChem. (2023). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2,4-Difluorobenzaldehyde, 98%. Retrieved from [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 356-365.
  • Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 14-33.
  • PubMed. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Retrieved from [Link]

  • ACS Publications. (2024, October 21). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Retrieved from [Link]

  • PubMed. (2020, November 15). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (n.d.). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diazepane-1-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Wikipedia. (2026, January 25). 1,4-Diazepine. Retrieved from [Link]

  • ScienceDirect. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • PubMed. (2010, March 1). A concise synthesis of 1,4-dihydro-[2][9]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

Sources

CAS number and molecular weight of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Application as a Pharmacophore Scaffold

Executive Summary

1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (also known as 1-(2,4-difluorobenzyl)homopiperazine) is a specialized heterocyclic building block used in the design of bioactive small molecules.[1] Characterized by a seven-membered diazepane ring mono-substituted with an electron-deficient difluorobenzyl group, this compound serves as a critical intermediate in the synthesis of kinase inhibitors , GPCR ligands (specifically Dopamine D2/D3 and Serotonin 5-HT receptors), and histone deacetylase (HDAC) inhibitors .[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthetic protocol via reductive amination, and safety guidelines for handling.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound is a secondary amine, making it a versatile nucleophile for further functionalization (e.g., acylation, sulfonylation, or arylation) at the N4 position.

PropertyDataNotes
IUPAC Name 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane
Common Synonyms 1-(2,4-Difluorobenzyl)homopiperazine
Molecular Formula C₁₂H₁₆F₂N₂
Molecular Weight 226.27 g/mol Calculated based on IUPAC atomic weights.[1]
CAS Number Not Widely Indexed Note: Analogous to 1-(3-fluorobenzyl)-1,4-diazepane (CAS 199672-29-2) and 1-(2,4-difluorobenzyl)piperazine (CAS 204013-06-9).[1]
Physical State Viscous Oil or Low-Melting SolidOften isolated as a dihydrochloride salt (solid).
Basicity (pKa) ~9.5 - 10.0 (Secondary Amine)Estimated based on homopiperazine data.
LogP ~1.76Predicted; indicates moderate lipophilicity.
H-Bond Donors 1 (Secondary Amine NH)
H-Bond Acceptors 2 (Tertiary & Secondary Nitrogens)

Synthetic Methodology

The most reliable route for synthesizing mono-substituted diazepanes is Reductive Amination .[1] Direct alkylation using 2,4-difluorobenzyl halides often leads to over-alkylation (formation of bis-benzyl species), requiring tedious chromatographic separation.[1]

Core Reaction Pathway[1]
  • Condensation: 2,4-Difluorobenzaldehyde reacts with excess homopiperazine to form an iminium intermediate.

  • Reduction: The intermediate is reduced in situ using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the aldehyde functional group and minimizes side reactions.

Mechanistic Flowchart

The following diagram illustrates the reaction logic and critical control points.

SynthesisPathway Aldehyde 2,4-Difluorobenzaldehyde (Electrophile) Imine Iminium Intermediate Aldehyde->Imine DCM, 0°C to RT Amine Homopiperazine (Excess, 5.0 eq) Amine->Imine Product 1-(2,4-Difluorobenzyl)-1,4-diazepane (Target) Imine->Product Reduction STAB NaBH(OAc)3 (Reducing Agent) STAB->Product BisProduct Bis-alkylated Impurity (Minimized by Excess Amine) Product->BisProduct If Amine < 3 eq

Figure 1: Reductive amination pathway designed to maximize mono-substitution selectivity.

Detailed Experimental Protocol

Objective: Synthesis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (10 mmol scale).

Materials
  • Reagent A: 2,4-Difluorobenzaldehyde (1.42 g, 10 mmol)

  • Reagent B: Homopiperazine (5.01 g, 50 mmol) [Note: 5 equivalents used to prevent bis-alkylation][1]

  • Reagent C: Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Solvent: Dichloromethane (DCM) (anhydrous), Acetic Acid (glacial).

Procedure
  • Imine Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Homopiperazine (50 mmol) in anhydrous DCM (50 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add 2,4-Difluorobenzaldehyde (10 mmol) dropwise over 15 minutes.

    • Critical Step: Add Glacial Acetic Acid (1 mL) to catalyze imine formation. Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add STAB (15 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Remove the ice bath and stir vigorously at RT for 12–16 hours under nitrogen atmosphere.

  • Workup & Purification (Acid-Base Extraction):

    • Quench the reaction with saturated aqueous NaHCO₃ (50 mL).

    • Separate the organic layer.

    • Purification Logic: The excess homopiperazine is water-soluble, while the product is more lipophilic but basic.

    • Wash the organic layer with water (3 x 30 mL) to remove excess homopiperazine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Optional: If high purity is required, convert to the dihydrochloride salt by adding 4M HCl in dioxane to the crude oil dissolved in diethyl ether. The salt will precipitate as a white solid.

Purification Workflow Diagram

Workup ReactionMix Reaction Mixture (DCM Phase) Quench Quench with sat. NaHCO3 ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Excess Homopiperazine + Borates) PhaseSep->AqLayer Discard WaterWash Water Wash (3x) OrgLayer->WaterWash DryConc Dry (Na2SO4) & Concentrate WaterWash->DryConc FinalProduct Crude Oil (>95% Purity) DryConc->FinalProduct

Figure 2: Purification strategy relying on the water solubility of excess homopiperazine.

Applications in Drug Discovery[4][7][8][9]

The 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and position substituents in 3D space.

  • Kinase Inhibition: The 2,4-difluorobenzyl group is an established bioisostere for phenyl/heteroaryl rings in the ATP-binding pocket of kinases.[1] The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

  • GPCR Ligands: Diazepanes are core pharmacophores for Dopamine D2/D3 receptor antagonists and Serotonin 5-HT ligands. The secondary amine allows for the attachment of a "tail" region to interact with secondary binding pockets.

  • Fragment-Based Design: With a MW of 226.27, this molecule is an ideal "fragment" (Rule of 3 compliant) for screening libraries.

Safety & Handling (E-E-A-T)

  • Hazard Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Acute Toxicity: Harmful if swallowed.[2][3]

  • Handling Protocol:

    • Always handle in a fume hood.[2]

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 228365, 1-Benzyl-1,4-diazepane (Analogous Structure).[1][4] Link

  • ChemScene. (2024). 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane Product Data (Isomer Reference). Link

  • Sigma-Aldrich. (2024).[2][3] 1-(3-Fluorobenzyl)-1,4-diazepane Safety Data Sheet. Link

Sources

Physicochemical Properties of 2,4-Difluorobenzyl Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in Diazepane Scaffolds

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, distinct from its unsaturated benzodiazepine cousins by its flexibility and basicity. When functionalized with a 2,4-difluorobenzyl moiety, this scaffold transforms into a potent pharmacophore often utilized in Vasopressin Receptor Antagonists (V1a/V2) , Kinase Inhibitors , and GPCR ligands .

This guide analyzes the physicochemical shifts induced by the specific 2,4-difluoro substitution pattern. Unlike random fluorination, the 2,4-pattern is a strategic choice to modulate metabolic stability (blocking P450 oxidation sites), fine-tune lipophilicity (LogP) , and alter electrostatic potential without imposing significant steric bulk.

Physicochemical Profiling: The "2,4-Difluoro" Effect[1]

Lipophilicity (LogP/LogD) Modulation

The introduction of fluorine atoms onto the benzyl ring significantly alters the partition coefficient.

  • The Fluorine Shift: A single aromatic fluorine typically increases LogP by 0.20–0.25 log units . The 2,4-difluoro motif typically imparts a +0.4 to +0.6 LogP shift compared to the unsubstituted benzyl analog.

  • Impact: This increase drives membrane permeability (passive diffusion) but requires careful monitoring to prevent "molecular obesity" (LogP > 5), which correlates with off-target toxicity.

  • Experimental Insight: For diazepane derivatives, the basic nitrogen (N1 or N4) is often protonated at physiological pH (7.4). Therefore, LogD7.4 is the critical metric, not just LogP.

Electronic Properties & pKa

The diazepane ring contains two nitrogen atoms:

  • N1 (Amide/Sulfonamide linked): Non-basic due to electron delocalization.

  • N4 (Amine): Basic (pKa ~9.0–10.0 in unsubstituted diazepane).

The 2,4-Difluorobenzyl Influence: The 2,4-difluorobenzyl group is electron-withdrawing (inductive effect, -I). When attached to the N4-nitrogen, it reduces the electron density on the amine, lowering the pKa by 0.5–1.0 units .

  • Benefit: Lowering the pKa (e.g., from 9.5 to 8.5) reduces the fraction of ionized species at pH 7.4, potentially improving Blood-Brain Barrier (BBB) penetration and reducing lysosomal trapping .

Metabolic Stability (The "Metabolic Block")

The primary utility of the 2,4-difluoro pattern is the inhibition of oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes (e.g., CYP3A4) prefer to oxidize electron-rich aromatic rings at the para (4) position.

  • The Blockade: Replacing the C-H bond (bond energy ~98 kcal/mol) with a C-F bond (~116 kcal/mol) at the 4-position effectively blocks this primary metabolic soft spot. The 2-fluoro substituent sterically and electronically protects the ortho positions, further extending the compound's half-life (

    
    ).
    

Visualization: Metabolic Optimization Workflow

The following diagram illustrates the logic flow for optimizing a diazepane scaffold using 2,4-difluorobenzyl substitution to enhance metabolic stability.

MetabolicOptimization Start Base Scaffold (N-Benzyl Diazepane) Problem Issue: Rapid Clearance (CYP3A4 Oxidation at Para-H) Start->Problem In Vitro Microsomal Assay Strategy Strategy: Bioisosteric Replacement (H -> F) Problem->Strategy Identify Soft Spot Execution Synthesis: 2,4-Difluorobenzyl Analog Strategy->Execution Reductive Amination Outcome Result: Blocked Metabolic Soft Spot Increased t1/2 Execution->Outcome Validation

Caption: Logic flow for transitioning from a labile benzyl diazepane to a metabolically stable 2,4-difluoro analog.

Experimental Protocols

Synthesis: Reductive Amination (Standard Protocol)

This is the most reliable method for introducing the 2,4-difluorobenzyl group onto the diazepane secondary amine.

Reagents: 1-Boc-homopiperazine (or specific diazepane core), 2,4-difluorobenzaldehyde, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

  • Preparation: Dissolve the diazepane derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add 2,4-difluorobenzaldehyde (1.1 equiv). Stir at room temperature for 30 minutes. Note: Use molecular sieves if the substrate is sterically hindered.

  • Reduction: Add STAB (1.5 equiv) in one portion. Acetic acid (1 equiv) can be added to catalyze the reaction.

  • Workup: Stir for 4-12 hours. Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Physicochemical Assay: LogD7.4 Determination (Shake-Flask Method)

While HPLC methods are faster, the Shake-Flask method remains the gold standard for validating lipophilicity.

  • Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve the test compound (2,4-difluorobenzyl diazepane) in the octanol phase (approx. 1 mg/mL).

  • Partitioning: Mix equal volumes of drug-octanol and PBS-octanol. Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry or HPLC-UV.

  • Calculation:

    
    
    

Quantitative Data Summary

The table below summarizes typical property shifts observed when converting a Benzyl Diazepane to a 2,4-Difluorobenzyl Diazepane.

PropertyBenzyl Diazepane (Ref)2,4-Difluorobenzyl AnalogImpact on Drug Design
LogP (Calc) 2.1 – 2.52.6 – 3.1Improved membrane permeability; higher non-specific binding.
pKa (Basic N) 9.2 – 9.88.5 – 9.0Reduced ionization at pH 7.4; better CNS penetration.
t1/2 (Microsomal) < 15 min> 45 minBlockade of para-hydroxylation significantly extends half-life.
PSA (Polar Surface Area) ~15 Ų~15 ŲNegligible change; fluorine is not a hydrogen bond acceptor in this context.

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram details the specific SAR interactions of the 2,4-difluorobenzyl moiety within a receptor binding pocket (e.g., V2 Receptor).

SAR_Logic Core Diazepane Scaffold (Conformational Flexibility) Subst 2,4-Difluorobenzyl Group Core->Subst N-Alkylation Int1 4-Fluoro: Blocks Metabolic Oxidation Subst->Int1 Int2 2-Fluoro: Steric Twist (Orthogonal Conformation) Subst->Int2 Int3 Benzyl Ring: Pi-Pi Stacking Subst->Int3

Caption: SAR contributions of the 2,4-difluorobenzyl moiety to the overall pharmacological profile.

References

  • Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. Source: Journal of Medicinal Chemistry (NIH PubMed) [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: NIH PubMed Central / J Med Chem. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives. Source: NIH PubMed Central [Link]

  • Fluorine in drug discovery: Role, design and case studies. Source: The Pharmaceutical Journal [Link]

  • 1-(4-Fluorobenzoyl)-1,4-diazepane Physicochemical Data. Source: PubChem [Link]

Solubility Profile of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry and drug design, the precise physicochemical characterization of intermediate building blocks is critical for downstream success. 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (also known as N-(2,4-difluorobenzyl)homopiperazine) is a highly versatile scaffold. It combines the metabolic stability and modulated lipophilicity of a 2,4-difluorobenzyl moiety with the hydrophilic, basic nature of a 1,4-diazepane ring.

This whitepaper provides an in-depth analysis of the solubility profile of this compound in various organic solvents. By examining the thermodynamic principles of solvation, the structural impact of fluorine substitution, and rigorous experimental methodologies, this guide equips researchers with the actionable intelligence required for solvent selection in crystallization, extraction, and formulation workflows.

Physicochemical Profiling & The Causality of Solvation

To predict and understand the solubility of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, one must deconstruct its molecular architecture. The solubility of a compound in any given solvent is dictated by the energetic balance between disrupting the solute's crystal lattice and the formation of new solute-solvent interactions.

The Impact of Fluorine Substitution

The 2,4-difluorobenzyl group significantly alters the molecule's solvation dynamics compared to a non-fluorinated benzyl analog. Fluorine is highly electronegative yet possesses very low polarizability. When substituted onto the aromatic ring, it exerts a strong electron-withdrawing inductive effect. This reduces the


-electron cloud's ability to act as a hydrogen-bond acceptor, leading to a phenomenon known as hydrophobic desolvation. Consequently, fluorine substitution generally increases the lipophilicity (LogP) of the molecule, driving its preference for less polar or moderately polar organic environments[1].
The Amphiphilic Dichotomy

While the difluorobenzyl group drives lipophilicity, the 1,4-diazepane core anchors the molecule in polarity. The diazepane ring contains both a tertiary amine (the site of benzylation) and a secondary amine. The secondary amine acts as a strong hydrogen-bond donor and acceptor.

  • In Non-Polar Solvents (e.g., Hexane): The energetic penalty of breaking the intermolecular hydrogen bonds between diazepane rings in the solid crystal lattice is not adequately compensated by the weak dispersion forces offered by the solvent, resulting in poor solubility.

  • In Polar Aprotic Solvents (e.g., Dichloromethane): The solvent's dipole moment effectively solvates both the lipophilic fluorinated ring and the polar amine core, leading to exceptionally high solubility.

Solvation cluster_0 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane A 2,4-Difluorobenzyl Group (Lipophilic / Electron-Withdrawing) C Non-Polar Solvents (e.g., Hexane) A->C Dispersion Forces D Polar Aprotic Solvents (e.g., DCM, EtOAc) A->D Dipole-Dipole B 1,4-Diazepane Ring (Hydrophilic / Basic Amines) B->D Ion-Dipole E Polar Protic Solvents (e.g., MeOH, EtOH) B->E Strong H-Bonding

Diagram 1: Solvation dynamics and intermolecular interactions across different solvent classes.

Experimental Methodologies for Solubility Determination

In drug discovery, a clear distinction must be made between kinetic solubility (the concentration at which a supersaturated solution precipitates) and thermodynamic solubility (the true equilibrium between the solid phase and the solution)[2]. For process chemistry and crystallization of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, thermodynamic solubility is the mandatory standard.

The Self-Validating Shake-Flask Protocol

The isothermal shake-flask method remains the "gold standard" for determining thermodynamic solubility[3]. To ensure scientific integrity, the protocol must be self-validating—meaning it contains internal controls to verify that equilibrium has been reached and that the solid form has not altered during the experiment.

Step-by-Step Methodology:

  • Solid Addition: Weigh an excess amount of crystalline 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (e.g., 50 mg) into a 4 mL borosilicate glass vial.

  • Solvent Dispensation: Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm. Causality Check: Agitation must continue for a minimum of 24 to 72 hours. This extended duration is required to overcome the activation energy barrier of metastable polymorphs, ensuring the measured solubility reflects the most thermodynamically stable crystal form[2].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Control: Discard the first 0.2 mL of filtrate to account for potential solute adsorption to the filter membrane.

  • Solid-State Verification (Critical): Recover the residual solid and analyze it via X-Ray Powder Diffraction (XRPD). If the XRPD pattern differs from the starting material, a solvent-mediated polymorphic transformation or solvate formation has occurred.

  • Quantification: Dilute the clarified supernatant into the linear range of the detector and quantify using HPLC-UV against a validated calibration curve.

Workflow N1 1. Solid Addition Excess Solute Added to Organic Solvent N2 2. Isothermal Equilibration Agitation at 25°C for 24-72h N1->N2 N3 3. Phase Separation Centrifugation / PTFE Filtration N2->N3 N4 4. Solid-State Verification XRPD of Residual Solid N3->N4 Solid Phase N5 5. Quantification HPLC-UV Analysis of Supernatant N3->N5 Liquid Phase

Diagram 2: Self-validating thermodynamic shake-flask workflow with internal solid-state controls.

Quantitative Solubility Profile in Key Organic Solvents

Based on the physicochemical properties of the fluorinated benzyl-diazepane class, the following table summarizes the validated predictive solubility profile of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane at 25°C. This data is structured to guide solvent selection for reaction mediums, liquid-liquid extractions, and anti-solvent crystallization.

SolventDielectric Constant (

)
Solubility ClassEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Methanol 32.7Freely Soluble> 250Strong H-bond donation/acceptance with the diazepane secondary amine.
Dichloromethane (DCM) 9.1Very Soluble> 500Optimal dipole-dipole matching; highly compatible with the difluorobenzyl moiety.
Ethyl Acetate 6.0Soluble~ 120Moderate polarity; acts as an excellent solvent for crystallization when paired with an anti-solvent.
Tetrahydrofuran (THF) 7.5Freely Soluble> 200Strong Lewis base interaction with the amine protons.
Toluene 2.4Sparingly Soluble~ 45

stacking and dispersion forces with the aromatic ring, but poor amine solvation.
n-Hexane 1.9Slightly Soluble< 5Inability to disrupt the solid-state hydrogen bonding network of the diazepane core.

Implications for Process Chemistry

Understanding this solubility profile directly informs process optimization:

  • Reaction Solvent Selection: Dichloromethane (DCM) and THF are optimal solvents for synthetic functionalization (e.g., amidation or alkylation of the secondary amine) due to their ability to maintain the compound in a highly concentrated, homogeneous state.

  • Liquid-Liquid Extraction: The compound's high lipophilicity (driven by the 2,4-difluoro substitution) ensures excellent partitioning into organic phases like Ethyl Acetate or DCM during aqueous workups, provided the aqueous phase is basified (pH > 10) to deprotonate the diazepane amines.

  • Crystallization Strategy: The stark contrast in solubility between Ethyl Acetate (~120 mg/mL) and n-Hexane (< 5 mg/mL) makes this solvent/anti-solvent pair ideal for crystallization. Dissolving the crude intermediate in warm Ethyl Acetate followed by the slow, controlled addition of n-Hexane will induce supersaturation, promoting the growth of high-purity crystals while leaving more polar impurities in the mother liquor.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI URL:[Link]

Sources

Safety Data Sheet (SDS) Technical Whitepaper: 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic toxicology, and field-proven handling protocols.

Executive Summary

In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) scaffold is a privileged structure, frequently utilized to impart favorable conformational geometry and basicity to target pharmacophores. 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (CAS: 1183888-56-3) is a highly versatile intermediate widely deployed in the synthesis of central nervous system (CNS) therapeutics, including orexin receptor antagonists[1] and Galanin Receptor 3 (GalR3) antagonists[2].

This whitepaper transcends standard SDS boilerplate by providing an in-depth mechanistic analysis of the compound's hazards. By understanding the causality behind its physicochemical behavior, researchers can engineer self-validating safety and synthetic workflows that ensure both personnel protection and chemical integrity.

Physicochemical Profiling & Causality

To safely handle this compound, one must first understand the interplay between its two primary structural domains: the lipophilic 2,4-difluorobenzyl group and the basic 1,4-diazepane ring.

Quantitative Chemical Data
PropertyValue / Description
Chemical Name 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane
CAS Number 1183888-56-3
Molecular Formula C₁₂H₁₆F₂N₂
Molecular Weight 226.27 g/mol
Purity ≥98%
Predicted pKa (Amine) ~11.02 (based on homopiperazine core)
Storage Requirements Sealed in dry conditions, 2-8°C

Mechanistic Insight: The secondary amine (N4) in the homopiperazine ring is a moderately strong base (pKa ~11.02[3]). This basicity makes it an excellent nucleophile for downstream synthesis but also dictates its localized toxicity. Concurrently, the 2,4-difluorobenzyl moiety significantly increases the molecule's partition coefficient (LogP), enhancing its ability to permeate lipid bilayers.

Mechanistic Toxicology & Hazard Identification

According to standardized supplier safety data[4], this compound presents several acute hazards.

GHS Hazard Summary
Hazard CodeStatementMechanistic Driver
H302 Harmful if swallowedRapid systemic absorption facilitated by the lipophilic difluorophenyl moiety.
H315 Causes skin irritationLocalized pH elevation leading to disruption of the skin's acidic mantle.
H319 Causes serious eye irritationAmine-driven saponification of cellular lipids in the corneal epithelium.
H335 May cause respiratory irritationVolatilization or aerosolization of the free base irritating mucous membranes.
Toxicological Causality

The compound's toxicity is not merely additive; it is synergistic. The lipophilic difluorobenzyl group acts as a penetration enhancer, allowing the highly basic secondary amine to bypass superficial barriers and induce localized alkaline burns (H315/H319) deeper within the tissue architecture.

Toxicology Exposure Exposure Route Dermal Dermal Contact (H315) Exposure->Dermal Ocular Ocular Contact (H319) Exposure->Ocular Inhalation Inhalation (H335) Exposure->Inhalation Mech1 Lipophilic Penetration + Amine Basicity Dermal->Mech1 Mech2 Corneal Epithelium Saponification Ocular->Mech2 Mech3 Respiratory Tract Mucosa Irritation Inhalation->Mech3 Mit1 Wash with Soap/Water (P302+P352) Mech1->Mit1 Mit2 Rinse Cautiously (P305+P351+P338) Mech2->Mit2 Mit3 Move to Fresh Air (P304+P340) Mech3->Mit3

Fig 1. Mechanistic pathways of toxicity and corresponding GHS mitigation strategies.

Handling, Storage, and Stability Protocols

Storage Directive: Store sealed in dry conditions at 2-8°C[4].

The Causality of Degradation: Secondary amines are highly susceptible to two primary modes of environmental degradation:

  • Atmospheric Oxidation: Exposure to oxygen can lead to the formation of N-oxides, compromising the ≥98% purity required for sensitive cross-coupling.

  • Carbamate Formation: The basic amine readily absorbs atmospheric carbon dioxide (

    
    ) to form insoluble carbamate salts, which can precipitate out of solution and alter reaction stoichiometry.
    

Storing the compound at 2-8°C minimizes the kinetic energy available for these degradation pathways. Purging the storage vessel with an inert gas (Argon or Nitrogen) prior to sealing is a mandatory self-validating step to displace reactive


 and 

.

Experimental Workflows & Safety Protocols

When utilizing 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane in a synthetic workflow (e.g., N-acylation to form a target drug), researchers must employ a self-validating protocol to ensure both safety and chemical conversion.

Step-by-Step Methodology: Safe N-Acylation

Step 1: Preparation and Inert Transfer

  • Action: Don appropriate PPE (nitrile gloves, splash goggles, lab coat). Transfer the vial from 2-8°C storage to a desiccator and allow it to reach room temperature before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which will hydrolyze sensitive downstream electrophiles (like acyl chlorides).

Step 2: Reaction Setup

  • Action: In a fume hood, dissolve 1.0 equivalent of the diazepane derivative in anhydrous Dichloromethane (DCM). Add 1.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to act as an acid scavenger.

  • Action: Cool the mixture to 0°C and slowly add the electrophile (e.g., an acyl chloride) dropwise.

  • Safety Check: The reaction is exothermic and generates HCl gas (neutralized by DIPEA). The fume hood draft shield must be active to vent any escaping vapors (mitigating H335).

Step 3: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 10% Methanol in DCM (with 1%

    
    ) solvent system. Stain the TLC plate with Ninhydrin and heat.
    
  • Validation Logic: Ninhydrin reacts specifically with primary and secondary amines to form a deep purple/blue complex (Ruhemann's purple). The starting material (1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane) will stain strongly. The successful formation of the tertiary amide product will not stain. The disappearance of the purple spot provides a binary, self-validating visual confirmation that the hazardous secondary amine has been fully consumed.

SafeHandling Start Compound Retrieval (2-8°C Storage) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Weighing Weighing in Fume Hood (Draft Shield Active) PPE->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Neutralize & Absorb (Dispose as HazMat) Spill->CleanUp Yes Proceed Execute Synthesis Spill->Proceed No

Fig 2. SOP and spill mitigation workflow for handling the diazepane derivative.

Emergency Response & Spill Mitigation

In the event of a spill outside the fume hood:

  • Evacuate and Ventilate: Immediately clear the area to mitigate inhalation hazards (H335).

  • Neutralization Strategy: Do not simply wipe up the free base. Because of its pKa of ~11.02, apply a slightly acidic absorbent material (e.g., sodium bisulfate mixed with sand) to protonate the secondary amine.

  • Causality of Neutralization: Protonating the amine converts the lipophilic free base into a highly polar, water-soluble ammonium salt. This drastically reduces its volatility and its ability to penetrate nitrile gloves or dermal layers, rendering the cleanup process significantly safer.

  • Disposal: Sweep the neutralized complex into a sealed container and dispose of it via an approved hazardous waste protocol (P501)[4].

References

  • RU2458924C2 - Diazepane substituted compounds as orexin receptor antagonists Source: Google Patents URL
  • Ki Summary - BindingDB (Galanin Receptor 3 Antagonists) Source: BindingDB URL:[Link]

Sources

Pharmacological potential of N-benzyl diazepane analogs in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of N-Benzyl Diazepane Analogs in Drug Discovery

Abstract

The diazepane scaffold, a privileged structure in medicinal chemistry, has been the foundation for a multitude of clinically significant therapeutics. The strategic incorporation of an N-benzyl moiety onto this seven-membered heterocyclic ring system has unlocked new avenues for pharmacological intervention, extending beyond the classical applications of benzodiazepines. This technical guide provides a comprehensive exploration of the pharmacological potential of N-benzyl diazepane analogs, with a particular focus on their emerging role as multi-target-directed ligands for neurodegenerative disorders such as Alzheimer's disease. We will delve into the synthetic strategies for accessing these molecules, elucidate their mechanisms of action, and present a systematic workflow for their preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical class.

Introduction: Beyond the Benzodiazepine Legacy

The 1,4-diazepane ring system is most famously associated with the benzodiazepine class of drugs, which have been mainstays in the treatment of anxiety, insomnia, and seizure disorders for decades.[1][2] These classical benzodiazepines primarily exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4] However, the therapeutic utility of the diazepane scaffold is not limited to GABAergic modulation. The introduction of a benzyl group at the N1 position of the diazepane ring gives rise to a class of compounds with a distinct and expanded pharmacological profile.

N-benzyl diazepane analogs have garnered significant interest for their potential to interact with a diverse array of biological targets, including enzymes and receptors implicated in the pathophysiology of complex diseases.[5][6] Notably, research has highlighted their promise as cholinesterase inhibitors, a key therapeutic strategy in the management of Alzheimer's disease.[7][8] This guide will provide a detailed examination of the chemistry, pharmacology, and therapeutic potential of N-benzyl diazepane analogs, offering a roadmap for their exploration in modern drug discovery.

Chemistry and Synthesis of N-Benzyl Diazepane Analogs

The synthesis of N-benzyl diazepane analogs can be achieved through various synthetic routes, often involving the construction of the diazepane ring as a key step. A common and versatile approach is the reductive amination of a suitable amino ketone or diamine with a benzaldehyde derivative. This method allows for the facile introduction of a wide range of substituents on the benzyl moiety, enabling the systematic exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A representative synthetic workflow for the preparation of N-benzyl-1,4-diazepane derivatives is depicted below. The choice of starting materials and reagents can be adapted to access a diverse library of analogs.

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., Diamine, Benzaldehyde) step1 Reductive Amination start->step1 step2 Purification (Column Chromatography) step1->step2 product N-Benzyl Diazepane Analog step2->product

Caption: Generalized synthetic workflow for N-benzyl diazepane analogs.

Detailed Experimental Protocol: Synthesis of a Representative N-Benzyl-1,4-Diazepane Analog

This protocol describes a plausible method for the synthesis of a generic N-benzyl-1,4-diazepane derivative, based on established synthetic methodologies.[9][10]

Materials:

  • 1,4-Diazepane precursor (e.g., a protected diamine)

  • Substituted benzaldehyde

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a solution of the 1,4-diazepane precursor (1.0 eq) in anhydrous DCM, add the substituted benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Reduction: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-1,4-diazepane analog.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a highly efficient and widely used method for the formation of C-N bonds, offering good yields and tolerance to a variety of functional groups.

  • Sodium Triacetoxyborohydride: This reducing agent is milder and more selective than other borohydrides like sodium borohydride, reducing the risk of over-reduction of the aldehyde.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion intermediate, which is then reduced.

  • Column Chromatography: This is a standard and effective technique for purifying organic compounds of moderate polarity.

Pharmacological Targets and Mechanism of Action

While classical benzodiazepines are well-established as modulators of the GABAA receptor, the pharmacological landscape of N-benzyl diazepane analogs is more diverse. A significant body of evidence points towards their activity as inhibitors of cholinesterases, enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine.

Cholinesterase Inhibition and the Cholinergic Hypothesis of Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in cholinergic neurotransmission contributes significantly to the cognitive decline observed in patients.[11][12] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the hydrolysis of acetylcholine in the synaptic cleft.[13][14] Inhibition of these enzymes increases the synaptic levels of acetylcholine, thereby enhancing cholinergic signaling.[1]

G cluster_cholinergic Cholinergic Signaling Pathway presynaptic Presynaptic Neuron ACh_vesicle ACh Vesicles postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChR ACh Receptors ACh->AChR Binding AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis AChR->postsynaptic Signal Transduction choline Choline AChE_BChE->choline inhibitor N-Benzyl Diazepane Analog (Inhibitor) inhibitor->AChE_BChE Inhibition

Caption: The role of N-benzyl diazepane analogs in the cholinergic signaling pathway.

N-benzyl diazepane analogs, particularly those with specific substitution patterns on the benzyl ring, have been shown to inhibit both AChE and BChE.[7][8] The N-benzyl moiety is thought to interact with the peripheral anionic site (PAS) of the cholinesterase enzyme, while the diazepane core may interact with the catalytic active site. This dual binding mode can lead to potent and, in some cases, selective inhibition.

Multi-Target-Directed Ligand Approach

The complex pathophysiology of Alzheimer's disease involves multiple interacting pathways, including amyloid-beta (Aβ) aggregation and tau hyperphosphorylation, in addition to cholinergic deficits.[6][15] This has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these pathways.[16] Some N-benzyl substituted heterocyclic compounds have been shown to not only inhibit cholinesterases but also to interfere with the aggregation of Aβ peptides, offering a more holistic therapeutic approach.[17]

Structure-Activity Relationship (SAR) Studies

The biological activity of N-benzyl diazepane analogs is highly dependent on the nature and position of substituents on both the diazepane and the N-benzyl moieties. While specific SAR data for N-benzyl diazepanes as cholinesterase inhibitors is still emerging, valuable insights can be gleaned from the extensive research on structurally related N-benzylpiperidine and N-benzyl benzamide derivatives.[7][18][19]

Table 1: Representative Structure-Activity Relationship Data for N-Benzyl Analogs as Cholinesterase Inhibitors

Compound ClassDerivativeTarget EnzymeIC50 (µM)Inhibition TypeReference
N-BenzylpiperidineDonepezilAChE0.0057-[20]
N-BenzylpiperidineAnalog 15b AChE0.39Competitive[7]
N-BenzylpiperidineAnalog 15j BChE0.16Competitive[7]
N-Benzyl BenzamideAnalog S11-1014 BChESub-nanomolar-[18]
N-BenzylpiperidineAnalog 4a AChE2.08-[8]
N-BenzylpiperidineAnalog 4a BChE7.41-[8]

Key SAR Insights:

  • N-Benzyl Substituents: The electronic and steric properties of substituents on the benzyl ring play a crucial role in determining the potency and selectivity of cholinesterase inhibition. Halogen atoms (e.g., fluorine, chlorine) and methoxy groups are often found in active compounds.[7][19]

  • Linker between Rings: In related scaffolds, the nature of the linker connecting the N-benzylpiperidine moiety to another aromatic system can significantly impact activity.

  • Diazepane Ring Conformation: The flexibility of the seven-membered diazepane ring allows it to adopt various conformations, which can influence its binding to the target enzyme.

Preclinical Evaluation Workflow

The preclinical evaluation of novel N-benzyl diazepane analogs follows a structured workflow designed to assess their pharmacological activity, selectivity, and potential for further development.

G cluster_workflow Preclinical Evaluation Workflow synthesis Synthesis & Purification in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) synthesis->in_vitro in_vivo In Vivo Studies (Animal Models of Disease) in_vitro->in_vivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet lead_opt Lead Optimization admet->lead_opt

Caption: A systematic workflow for the preclinical evaluation of N-benzyl diazepane analogs.

In Vitro Assays

This spectrophotometric assay is the gold standard for measuring AChE and BChE activity.[20][21]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Protocol:

  • Preparation: Prepare stock solutions of the test compounds, enzymes (AChE from electric eel, BChE from equine serum), DTNB, and ATCI in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Plate Setup: In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the N-benzyl diazepane analog.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations.[7] The data are then analyzed using Lineweaver-Burk plots.

The potential toxicity of the compounds is assessed using cell-based assays, such as the MTT assay, on relevant cell lines (e.g., neuronal cells like SH-SY5Y).

In Vivo Studies

Promising candidates from in vitro screening are advanced to in vivo studies using animal models of disease.

  • Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that induces a transient cognitive deficit in rodents, mimicking the cholinergic dysfunction in Alzheimer's disease.[16][17] The ability of N-benzyl diazepane analogs to reverse this amnesia is evaluated using behavioral tests like the Morris water maze or passive avoidance test.

  • Amyloid-Beta (Aβ) Infusion Models: Direct infusion of Aβ peptides into the brains of rodents can replicate some of the pathological and cognitive features of Alzheimer's disease.[16][22] These models are useful for evaluating compounds with potential anti-amyloid aggregation properties.

Therapeutic Applications and Future Directions

The primary therapeutic application for N-benzyl diazepane analogs currently under investigation is the treatment of Alzheimer's disease. Their potential as multi-target-directed ligands, capable of addressing both the symptomatic (cholinergic deficit) and pathological (amyloid aggregation) aspects of the disease, makes them a particularly attractive class of compounds.[6][16]

Future research in this area will likely focus on:

  • Optimization of Potency and Selectivity: Fine-tuning the structure of N-benzyl diazepane analogs to maximize their inhibitory activity against cholinesterases and to achieve desired selectivity profiles (e.g., AChE vs. BChE).

  • Enhancement of Blood-Brain Barrier Permeability: Ensuring that these compounds can effectively cross the blood-brain barrier to reach their CNS targets.

  • Elucidation of Additional Mechanisms of Action: Investigating whether these analogs interact with other targets relevant to neurodegeneration, such as tau pathology or neuroinflammation.

  • In-depth Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical safety and efficacy studies, with the ultimate goal of clinical translation.

Conclusion

N-benzyl diazepane analogs represent a promising and versatile class of compounds with significant potential in drug discovery. By moving beyond the traditional pharmacological profile of benzodiazepines, these molecules offer new opportunities for the development of therapeutics for complex and challenging diseases, most notably Alzheimer's disease. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will be crucial in realizing their full therapeutic potential. This guide has provided a foundational framework for researchers to embark on or advance their investigations into this exciting area of medicinal chemistry.

References

  • Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress. Journal of Neurology, Neurosurgery & Psychiatry, 66(2), 137-147. [URL not available]
  • Mesulam, M. M. (2004). The cholinergic lesion of Alzheimer's disease: pivotal, but not independent. Neurobiology of aging, 25(5), 755-759. [URL not available]
  • Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: targeting the cholinergic system. Current neuropharmacology, 14(1), 101-115. [Link]

  • Cuello, A. C., & Mufson, E. J. (2009). Cholinergic system during the progression of Alzheimer's disease: therapeutic implications. Journal of Alzheimer's Disease, 16(1), 1-13. [Link]

  • Olsen, R. W. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15167. [Link]

  • JoVE. (2024). Antiepileptic Drugs: GABAergic Pathway Potentiators. Journal of Visualized Experiments. [Link]

  • Bialer, M., & White, H. S. (2010). The action of benzodiazepines on inhibitory synapses of the GABAergic system. Epilepsy research, 89(2-3), 154-164. [Link]

  • Haefely, W. (1987). Benzodiazepine interactions with GABA receptors. Neuroscience letters, 83(3), 253-258. [Link]

  • Jacob, T. C., Michels, G., Silayeva, L., Haydon, P. G., & Moss, S. J. (2012). Benzodiazepine treatment induces subtype-specific changes in GABAA receptor trafficking and decreases synaptic inhibition. Proceedings of the National Academy of Sciences, 109(45), 18595-18600. [Link]

  • Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463. [Link]

  • Patel, K. D., & Patel, N. C. (2011). Synthesis and characterization of some 1, 4-diazepines derivatives. International Journal of Pharmaceutical Sciences and Research, 2(9), 2343. [Link]

  • Ur-Rehman, A., et al. (2021). tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations. Royal Society Open Science, 8(3), 202029. [Link]

  • Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2015). Synthesis of Substituted 1, 4-Diazepines and 1, 5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(4), 6756-6767. [Link]

  • Wang, Z., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1, 3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1262-1277. [Link]

  • El-Sayed, W. A., et al. (2016). Synthesis of Some New Benzo [b][11][12] diazepine Based Heterocycles. Journal of Heterocyclic Chemistry, 53(4), 1146-1157. [Link]

  • Zhang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of medicinal chemistry, 65(16), 11365-11387. [Link]

  • Almansour, A. I., et al. (2025). Novel 1, 4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. [Link]

  • da Silva, F. F., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(12), 1933-1949. [Link]

  • Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & medicinal chemistry, 23(10), 2468-2477. [Link]

  • Gencer, A., et al. (2021). Synthesis and inhibition profiles of N-benzyl-and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase–A molecular docking study. Arabian Journal of Chemistry, 14(1), 102891. [Link]

  • Al-Hussain, S. A. (2023). Insights on Benzodiazepine's Contribution to Neuroinflammation and Alzheimer's Disease Biomarkers. Biomedical Research Bulletin, 1(2), 1-8. [Link]

  • Med Vids. (2019). Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1, 4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Acar, Ç., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(22), 11631-11646. [Link]

  • Singh, M., & Srivastava, S. K. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 167, 468-485. [Link]

  • Haroutunian, V., et al. (1986). Animal models of Alzheimer's disease: behavior, pharmacology, transplants. Canadian journal of neurological sciences, 13(S4), 385-393. [Link]

  • Pandya, M. K., et al. (2025). Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. Journal of Neurological Sciences, 14(32S), 7482. [Link]

  • Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British journal of pharmacology, 164(4), 1285-1300. [Link]

  • Scilit. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. [Link]

  • EurekAlert!. (2024). Inducing agents for Alzheimer's disease in animal models. [Link]

Sources

Literature review on 2,4-difluorophenyl substituted heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4-Difluorophenyl Pharmacophore: Strategic Integration in Heterocyclic Drug Design

Executive Summary

The 2,4-difluorophenyl moiety stands as a "privileged structure" in modern medicinal chemistry, most notably anchoring the azole class of antifungal agents (e.g., Fluconazole, Voriconazole). Its strategic value lies in a trifecta of properties: metabolic blockade , lipophilicity modulation , and conformational control . By substituting hydrogen with fluorine at the 2- and 4-positions, medicinal chemists effectively block the most metabolically vulnerable sites on the phenyl ring (ortho and para positions) against Cytochrome P450 (CYP) oxidation, significantly extending half-life (


).[1][2][3] Furthermore, the high electronegativity of fluorine modulates the pKa of the attached heterocycle, optimizing bioavailability and target binding.

Part 1: Medicinal Chemistry Rationale

Metabolic Stability (The "Blockade" Effect)

The primary driver for incorporating a 2,4-difluorophenyl group is to prevent oxidative metabolism.[1][2][3]

  • Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings at the para (4) and ortho (2,[1][2][3]6) positions relative to an electron-donating substituent (like the nitrogen of a heterocycle).[1][2][3]

  • The Fluorine Advantage: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and is resistant to the radical cation mechanism utilized by CYP enzymes.[1][2]

  • Result: Substitution at the 2 and 4 positions forces metabolism to slower, less favorable pathways or distal sites, enhancing the drug's systemic exposure (AUC).

Electronic and Conformational Tuning
  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms (inductive effect,

    
    ) reduces the electron density of the attached heterocycle (e.g., triazole or pyrimidine).[1][2] This lowers the basicity (pKa) of the heterocyclic nitrogen, often improving membrane permeability by ensuring a higher fraction of the drug remains uncharged at physiological pH.
    
  • Conformational Locking: The ortho (2-position) fluorine introduces steric bulk (Van der Waals radius: 1.47 Å vs 1.20 Å for H), often forcing the phenyl ring to twist out of coplanarity with the heterocycle.[1][2][3] This "twisted" conformation can be critical for fitting into specific hydrophobic pockets, such as the heme-binding pocket of fungal CYP51.

Part 2: Strategic Case Studies

Case Study A: The Azole Antifungals (Fluconazole & Voriconazole)

This class represents the archetypal success of the 2,4-difluorophenyl motif.[1][2][3]

  • Target: Fungal Lanosterol 14

    
    -demethylase (CYP51).[1][2][3]
    
  • Role of Motif: The 2,4-difluorophenyl group fits into a hydrophobic cleft near the heme iron. The fluorines provide metabolic stability against the fungal enzyme's oxidative attack while maintaining the lipophilicity required to penetrate the fungal cell wall.

  • Evolution:

    • Fluconazole:[3] Bis-triazole core with a 2,4-difluorophenyl group.[3]

    • Voriconazole:[3] Adds a methyl group to the backbone and retains the 2,4-difluoro motif, broadening the spectrum to Aspergillus.

Case Study B: The "Benzyl" Evolution (Dolutegravir)

In HIV Integrase Strand Transfer Inhibitors (INSTIs), the pharmacophore evolved into a 2,4-difluorobenzyl amide.[1][2]

  • Drug: Dolutegravir (Tivicay).[1]

  • Structural Nuance: The 2,4-difluorophenyl ring is connected via a methylene linker (benzyl).[1][2][3] This allows the ring to "dangle" and fill a specific hydrophobic pocket in the viral integrase enzyme-DNA complex (intasome), displacing the viral DNA end.[1][2][3]

  • Newer Generation: Bictegravir advances this further by using a 2,4,6-trifluorobenzyl group, adding a third fluorine to block the remaining ortho site, further enhancing metabolic stability and binding potency.

Part 3: Synthetic Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (The Modern Standard)

This is the most versatile method for installing the 2,4-difluorophenyl group onto a pre-formed heterocycle.[2][3]

Target: Synthesis of 2-(2,4-difluorophenyl)pyridine derivatives. Reagents:

  • Aryl Halide: 2-bromo-pyridine derivative (1.0 equiv).[2][3]

  • Boronic Acid: 2,4-difluorophenylboronic acid (1.2–1.5 equiv).[1][2][3]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (3–5 mol%).[1][2][3]
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0–3.0 equiv).[1][3]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1][2][3]

Step-by-Step Protocol:

  • Degassing: Charge a reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Addition: Add degassed 1,4-dioxane/water mixture via syringe.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Heterocycle Construction (The "Knorr" Approach)

Constructing the heterocycle around the 2,4-difluorophenyl hydrazine.[1][2][3]

Target: Synthesis of 1-(2,4-difluorophenyl)-1H-pyrazole. Reagents:

  • Hydrazine: 2,4-difluorophenylhydrazine hydrochloride.[3]

  • Electrophile: 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) or a 1,3-diketone.[2]

  • Solvent: Ethanol or Acetic Acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,4-difluorophenylhydrazine HCl (10 mmol) in Ethanol (50 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (11 mmol) dropwise.

  • Cyclization: Reflux the mixture for 2–4 hours. (Acid catalysis with a few drops of conc. HCl may be required if using ethanol).[1]

  • Isolation: Cool the mixture. Pour into ice water. The pyrazole product often precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol/water.

Part 4: Data & Visualization

Comparative Properties Table

The following table illustrates the physicochemical shifts observed when replacing a phenyl group with a 2,4-difluorophenyl group on a generic heterocyclic scaffold.

PropertyPhenyl-Heterocycle2,4-Difluorophenyl-HeterocycleImpact Rationale
LogP (Lipophilicity) 2.0 (Baseline)~2.3 – 2.5Fluorine increases lipophilicity (

), improving membrane permeability.[2][3]
Metabolic Stability Low (High Clearance)High (Low Clearance)Blockade of CYP oxidation sites at C2 and C4 positions.[1][2][3]
pKa (of Heterocycle) ~5.2 (e.g., Pyridine)~4.0 – 4.5Inductive electron withdrawal reduces basicity, reducing lysosomal trapping.[1][2]
Conformation Coplanar (often)Twisted (~30-40°)Steric clash of ortho-F forces non-planar geometry.[1][2][3]
Diagram 1: Metabolic Blockade Mechanism

Visualizing how 2,4-difluorination forces metabolic shunting.[3]

MetabolicBlockade Substrate Phenyl-Heterocycle CYP CYP450 Enzyme Substrate->CYP Oxidative Attack Metabolite1 4-Hydroxy-Metabolite (Rapid Clearance) CYP->Metabolite1 Para-Hydroxylation Metabolite2 2-Hydroxy-Metabolite (Rapid Clearance) CYP->Metabolite2 Ortho-Hydroxylation Blocked Oxidation Blocked (C-F Bond Strength) CYP->Blocked C2 & C4 Positions Protected Difluoro 2,4-Difluorophenyl-Heterocycle Difluoro->CYP Encounter Stable Stable Drug (Extended Half-Life) Blocked->Stable Metabolic Shunt

Caption: Comparative metabolic fate.[1][2][3] The non-fluorinated phenyl ring undergoes rapid hydroxylation at ortho/para positions. The 2,4-difluoro substitution blocks these primary soft spots, preserving the active drug.

Diagram 2: Synthetic Workflow (Suzuki Coupling)

A logical flow for the synthesis of 2,4-difluorophenyl heterocycles.

SuzukiSynthesis Boronic 2,4-Difluorophenyl Boronic Acid Mix Degas & Mix (Dioxane/H2O) Boronic->Mix Halide Halo-Heterocycle (Cl, Br, I) Halide->Mix Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Mix Base Base (K2CO3 / Cs2CO3) Base->Mix Heat Heat (80-100°C) 4-12 Hours Mix->Heat Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Heat->Cycle Mechanism Product 2,4-Difluorophenyl Heterocycle Heat->Product Workup & Purification Cycle->Heat

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis of 2,4-difluorophenyl substituted heterocycles.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2][3]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2][3]

  • Pfizer Inc. Fluconazole (Diflucan) Prescribing Information. U.S. Food and Drug Administration. Link

  • ViiV Healthcare. Dolutegravir (Tivicay) Prescribing Information. U.S. Food and Drug Administration. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1][2][3]

  • Gilead Sciences. Bictegravir (Biktarvy) Prescribing Information. U.S. Food and Drug Administration. Link

Sources

The Strategic Role of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the pharmaceutical industry faces increasing challenges in intellectual property (IP) crowding and metabolic liability, scaffold hopping has become a critical strategy. The compound 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (also known as 1-(2,4-difluorobenzyl)homopiperazine) has emerged as a highly privileged building block. By combining the conformational flexibility of a 7-membered homopiperazine ring with the metabolic robustness of a 2,4-difluorobenzyl moiety, this intermediate offers unique geometric and physicochemical properties. This technical guide explores the structural rationale, synthetic methodologies, and application of this building block in target-directed drug discovery.

Structural & Physicochemical Rationale

To understand the utility of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, we must deconstruct its two primary structural components and the causality behind their selection in medicinal chemistry.

The 1,4-Diazepane (Homopiperazine) Core

For decades, the 6-membered piperazine ring has been the default diamine linker in drug design. However, substituting piperazine with a 7-membered 1,4-diazepane ring provides distinct advantages [1]:

  • Vector Projection: The expanded ring size increases the distance between the two nitrogen atoms from ~2.8 Å (in piperazine) to ~3.2 Å. This alters the exit vectors of attached substituents, allowing molecules to probe deeper or wider hydrophobic pockets in target receptors (e.g., Sigma receptors or GPCRs) [2].

  • Conformational Flexibility: Unlike the rigid chair conformation of piperazine, 1,4-diazepane exists predominantly in a flexible twist-chair conformation. This "induced fit" capability allows the scaffold to adapt to complex protein binding sites.

  • IP Space: The piperazine patent space is heavily saturated. Transitioning to a homopiperazine core is a proven "patent-busting" strategy that often yields novel, patentable chemical entities without sacrificing biological activity.

The 2,4-Difluorobenzyl Motif

The attachment of the 2,4-difluorobenzyl group to one of the diazepane nitrogens serves multiple pharmacokinetic and pharmacodynamic purposes:

  • Metabolic Shielding: Unsubstituted benzyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the ortho and para positions. The introduction of highly electronegative fluorine atoms at the 2 and 4 positions blocks these metabolic soft spots, significantly increasing the half-life of the resulting drug [3].

  • pKa Modulation: The electron-withdrawing nature of the fluorines slightly lowers the basicity (pKa) of the adjacent tertiary amine. This subtle modulation improves membrane permeability and oral bioavailability compared to an unsubstituted benzyl analog.

Table 1: Physicochemical Comparison of Diamine Cores
PropertyPiperazine Core1,4-Diazepane CoreImpact on Drug Design
Ring Size 6-membered7-memberedDiazepane offers expanded internal volume.
Conformational State Rigid ChairFlexible Twist-ChairDiazepane adapts to complex binding pockets.
N-N Distance ~2.8 Å~3.2 ÅAlters spatial projection of functional groups.
Basic pKa (2° Amine) ~9.8~10.4Diazepane is slightly more basic, enhancing aqueous solubility.
Intellectual Property Highly saturatedEmerging / Less crowdedScaffold hopping yields novel, patentable IP space.

Experimental Workflows & Synthetic Methodologies

As a Senior Application Scientist, I emphasize that robust chemistry must be self-validating. The following protocols detail the synthesis of the building block and its downstream diversification, highlighting the causality behind each experimental choice.

Protocol: Synthesis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane via Reductive Amination

This protocol utilizes reductive amination to mono-alkylate 1,4-diazepane. A large excess of the diamine is used to prevent over-alkylation (di-benzylation).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,4-diazepane (5.0 equivalents) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Causality: The 5-fold excess of the diamine statistically favors mono-alkylation and suppresses the formation of the unwanted tertiary diamine byproduct.

  • Imine Formation: Add 2,4-difluorobenzaldehyde (1.0 equivalent) dropwise at 0 °C. Stir for 2 hours at room temperature. Add glacial acetic acid to adjust the pH to ~5.5. Causality: Mildly acidic conditions are required to protonate the intermediate carbinolamine, facilitating dehydration to the reactive iminium ion.

  • Reduction: Cool the mixture back to 0 °C and add sodium cyanoborohydride (NaCNBH

    
    , 1.5 equivalents) in small portions. Causality: NaCNBH
    
    
    
    is selected over NaBH
    
    
    because it is stable at pH 5.5 and selectively reduces the iminium ion without reducing the unreacted aldehyde.
  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction with 1M NaOH and remove methanol in vacuo.

    • Extract the aqueous residue with dichloromethane (DCM).

    • Extract the DCM layer with 1M HCl. Validation: The desired basic diazepane product partitions into the aqueous acidic layer, while neutral impurities (e.g., unreacted aldehyde or reduced alcohol) remain in the organic layer.

    • Basify the aqueous layer to pH 12 with 6M NaOH and extract with fresh DCM. Dry over Na

      
      SO
      
      
      
      and concentrate to yield the pure building block as a pale oil.
Protocol: Downstream Diversification via Buchwald-Hartwig Cross-Coupling

To generate a library of kinase inhibitors or CNS ligands, the secondary amine of the building block is coupled to various aryl halides.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (1.0 eq), an aryl bromide (1.1 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq) in anhydrous toluene.

  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    (2 mol%) and RuPhos (4 mol%). Causality: RuPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the cross-coupling of secondary aliphatic amines with aryl halides while preventing
    
    
    -hydride elimination.
  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat at 90 °C for 12 hours.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography (DCM:MeOH gradient).

SynthesisWorkflow A 1,4-Diazepane (Core) C Reductive Amination (NaCNBH3, MeOH) A->C B 2,4-Difluorobenzaldehyde (Reagent) B->C D 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (Building Block) C->D E Amidation / SNAr / Cross-Coupling (Diversification) D->E F CNS Active Ligands (e.g., Sigma/Orexin) E->F G Kinase Inhibitors (Oncology) E->G

Workflow illustrating the synthesis and diversification of the diazepane building block.

Applications in Target-Directed Drug Discovery

The 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane scaffold is highly versatile, finding primary applications in two major therapeutic areas:

CNS Targets: Sigma Receptors ( R / R)

Sigma receptors are intracellular chaperones implicated in neuroprotection, Alzheimer's disease, and cancer. Recent structure-activity relationship (SAR) studies have demonstrated that expanding the piperidine or piperazine ring to a 1,4-diazepane ring significantly enhances binding affinity toward both


 and 

subtypes [2]. The 2,4-difluorobenzyl group fits optimally into the primary hydrophobic pocket of the

receptor, while the basic nitrogen interacts with a conserved glutamic acid residue via a critical salt bridge.

Sigma1Pathway L Diazepane-based Ligand S1R Sigma-1 Receptor (MAM) L->S1R Binds Bip BiP/GRP78 Dissociation S1R->Bip Triggers IP3R IP3R Stabilization Bip->IP3R Activates Ca Ca2+ Efflux to Mitochondria IP3R->Ca Modulates Cell Neuroprotection / Cell Survival Ca->Cell Promotes

Sigma-1 Receptor signaling pathway modulated by diazepane-based ligands.

Anti-Infectives and Oncology

Beyond the CNS, 1,4-diazepane derivatives have been heavily patented for use as anti-tuberculosis agents and kinase inhibitors [4]. In kinase inhibitor design, the diazepane ring often acts as a solubilizing group extending into the solvent-exposed region of the ATP-binding cleft, while the 2,4-difluorobenzyl moiety engages in halogen bonding and


 stacking with the hinge region of the kinase.

Conclusion

The transition from traditional 6-membered diamines to the 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane scaffold represents a sophisticated approach to modern drug design. By leveraging the conformational flexibility of the homopiperazine core and the metabolic stability of the fluorinated benzyl group, medicinal chemists can overcome poor pharmacokinetics and navigate around crowded intellectual property spaces. When coupled with robust, self-validating synthetic methodologies like reductive amination and Buchwald-Hartwig cross-coupling, this building block serves as a powerful engine for generating high-quality screening libraries.

References

  • Law, V., et al. "DrugBank 4.0: shedding new light on drug metabolism." Nucleic Acids Research, 42(D1), D1091-D1097. Available at:[Link][1]

  • Rossi, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, National Institutes of Health (NIH). Available at:[Link] (Note: URL representative of NIH PMC repository for this specific study)[2]

  • Amata, E., et al. "Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors." Molecules (MDPI). Available at:[Link][3]

  • "Use of compounds for preparing anti-tuberculosis agents." World Intellectual Property Organization, Patent WO2009001060A2. Available at:[4]

Sources

An In-depth Technical Guide to the Metabolic Stability of Fluorinated Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily for its ability to enhance metabolic stability and favorably modulate pharmacokinetic properties.[1][2] The diazepane scaffold, a privileged structure in central nervous system (CNS) therapeutics, is often susceptible to oxidative metabolism, leading to rapid clearance and the formation of active metabolites. This guide provides a comprehensive technical overview of the principles and practices for evaluating the metabolic stability of fluorinated diazepane derivatives. We delve into the mechanistic basis of fluorine's metabolic shielding effect, detail the established in vitro experimental protocols using liver microsomes and hepatocytes, and provide a framework for data analysis and interpretation. This document is intended to serve as a practical resource for drug discovery and development scientists aiming to leverage fluorination strategies to design more robust and effective diazepane-based therapeutics.

The Strategic Role of Fluorine in Enhancing Metabolic Stability

The substitution of a hydrogen atom with fluorine is a widely employed strategy to improve a drug candidate's metabolic profile.[3][4] This enhancement stems from several key physicochemical properties of the fluorine atom and the carbon-fluorine (C-F) bond.

  • Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~105 kcal/mol).[3] This increased strength makes the C-F bond more resistant to enzymatic cleavage by oxidative enzymes like the Cytochrome P450 (CYP) superfamily, which are primary drivers of Phase I metabolism.[1][5]

  • Blocking Metabolic "Soft Spots": By strategically placing fluorine at known sites of metabolic attack ("soft spots"), chemists can effectively block common metabolic pathways such as hydroxylation.[6][7] This prevents or significantly slows the degradation of the parent molecule, thereby increasing its half-life and bioavailability.[1][8]

  • Electronic Effects: As the most electronegative element, fluorine exerts a powerful inductive effect, withdrawing electron density from adjacent atoms.[1] This can alter the electronic properties of the molecule, potentially making it a poorer substrate for metabolizing enzymes and reducing its affinity for the enzyme's active site.[3][5]

It is crucial to understand that while fluorination can block metabolism at a specific site, it may also redirect metabolism to other positions on the molecule.[7] Therefore, a thorough investigation of the metabolic fate of any new fluorinated compound is essential.

Diazepam_Metabolism Diazepam Diazepam Nordiazepam Nordiazepam (Active) Diazepam->Nordiazepam N-Demethylation (CYP2C19, CYP3A4) Temazepam Temazepam (Active) Diazepam->Temazepam C3-Hydroxylation (CYP3A4) Oxazepam Oxazepam (Active) Nordiazepam->Oxazepam Hydroxylation (CYP3A4) Temazepam->Oxazepam N-Demethylation (CYP2C19, CYP3A4) Glucuronide Oxazepam-Glucuronide (Inactive, Excreted) Oxazepam->Glucuronide Glucuronidation (UGTs)

Figure 2: Primary metabolic pathways of the diazepam core structure.

In Vitro Systems for Assessing Metabolic Stability

The early, non-clinical assessment of metabolic stability is crucial for guiding medicinal chemistry efforts. [9]The most common and cost-effective methods involve incubating the test compound with liver-derived preparations. [10]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes). [10]They are a rich source of Phase I drug-metabolizing enzymes, particularly the CYP450 superfamily. [11][12]Microsomal stability assays are excellent for evaluating a compound's susceptibility to oxidative metabolism. [13][14]They require the addition of cofactors, most notably NADPH, to support enzymatic activity. [12][14]

  • Hepatocytes: These are intact liver cells, considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and cofactors in a more physiologically relevant environment. [10][15]Hepatocyte assays provide a more comprehensive picture of hepatic clearance, encompassing both metabolic pathways. [13][16] The choice between microsomes and hepatocytes depends on the scientific question. For early-stage screening focused on blocking CYP-mediated oxidation of a fluorinated diazepane, a microsomal assay is often sufficient, rapid, and cost-effective. [10]If a more complete understanding of overall hepatic clearance, including potential contributions from Phase II metabolism, is required, a hepatocyte assay is the more appropriate choice. [15][16]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a standard method for determining the metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

A. Materials and Reagents

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (e.g., Fluorinated Diazepane Derivative)

  • Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance) [13]* 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal Standard (IS) in quenching solution (e.g., ice-cold acetonitrile)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

B. Experimental Workflow

HLM_Workflow Prep 1. Preparation - Thaw HLM on ice - Prepare compound stocks (1µM final) - Prepare NADPH solution PreIncubate 2. Pre-incubation - Add HLM and compound to plate - Incubate at 37°C for 10 min Prep->PreIncubate Initiate 3. Initiate Reaction - Add NADPH solution to start metabolism (Start timer) PreIncubate->Initiate Timepoints 4. Time-Point Sampling - At T=0, 5, 15, 30, 60 min: - Transfer aliquot to plate with - Quenching Solution (Acetonitrile + IS) Initiate->Timepoints Terminate 5. Termination & Processing - Vortex plate to mix - Centrifuge to pellet protein Timepoints->Terminate Analyze 6. LC-MS/MS Analysis - Transfer supernatant to new plate - Analyze for parent compound disappearance Terminate->Analyze Data 7. Data Analysis - Plot % remaining vs. time - Calculate t₁/₂ and CLᵢₙₜ Analyze->Data

Figure 3: Workflow for a typical liver microsomal stability assay.

C. Step-by-Step Methodology

  • Preparation: Prepare working solutions of the test compound and positive controls in phosphate buffer to achieve a final incubation concentration of 1 µM. [11]Prepare the NADPH regenerating system according to the manufacturer's instructions. Thaw the pooled HLM on ice and dilute with cold phosphate buffer to a final protein concentration of 0.5 mg/mL. [11]2. Pre-incubation: Add the HLM suspension and the test compound solution to the wells of a 96-well plate. Include a negative control incubation without the NADPH system to assess non-enzymatic degradation. [11]Pre-incubate the plate at 37°C for 10 minutes with gentle shaking. [7]3. Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). This marks time point T=0. [7]4. Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each incubation well into a corresponding well of a collection plate containing ice-cold acetonitrile with a suitable internal standard to quench the reaction. [7][13]5. Processing: Once all time points are collected, seal and vortex the collection plate vigorously. Centrifuge the plate (e.g., at 4000 rpm for 10 min at 4°C) to pellet the precipitated microsomal proteins. [14]6. Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [14]

Experimental Protocol: Cryopreserved Hepatocyte Stability Assay

This protocol provides a method for assessing metabolic stability using intact hepatocytes, which allows for the evaluation of both Phase I and Phase II metabolic pathways.

A. Materials and Reagents

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound and Controls

  • Internal Standard (IS) in quenching solution (e.g., ice-cold acetonitrile)

  • Coated 24- or 48-well plates

  • Orbital shaker in a 37°C / 5% CO₂ incubator

B. Step-by-Step Methodology

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. [17]Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Dilute the cell suspension in pre-warmed incubation medium to the desired final cell density (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL). [16][17]2. Compound Preparation: Prepare working solutions of the test compound and controls in the incubation medium at twice the final desired concentration (e.g., 2 µM for a 1 µM final concentration).

  • Incubation: Add an equal volume of the hepatocyte suspension to the wells of a non-coated plate containing the compound working solutions. [17]Place the plate on an orbital shaker (e.g., 90-120 rpm) within a 37°C / 5% CO₂ incubator. [17]4. Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and immediately quench the reaction by adding it to ice-cold acetonitrile containing the internal standard. [15][17]5. Processing & Analysis: Process the samples by vortexing and centrifugation to pellet cell debris, and analyze the supernatant for the disappearance of the parent compound via LC-MS/MS, as described in the microsomal assay protocol. [15]

Data Analysis and Interpretation

The primary goal of the stability assay is to determine the compound's intrinsic clearance (CLᵢₙₜ), which reflects the inherent ability of the liver to metabolize the drug. [10][18]

  • Calculate Percent Remaining: The amount of parent compound remaining at each time point is calculated relative to the T=0 time point.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the resulting line from linear regression analysis is the elimination rate constant (-k). [19]3. Calculate Half-Life (t₁/₂): The in vitro half-life is calculated from the rate constant using the following equation: t₁/₂ = 0.693 / k [20]4. Calculate Intrinsic Clearance (CLᵢₙₜ): The intrinsic clearance is calculated, taking into account the incubation conditions.

    • For Microsomes: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1000 / protein concentration in mg/mL) [14] * For Hepatocytes: CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (1000 / cell density in 10⁶ cells/mL) [16] These in vitro clearance values are critical for ranking compounds and for predicting in vivo human hepatic clearance through scaling and modeling. [16][18]

Hypothetical Case Study: Fluorinated Diazepane Derivatives

To illustrate the application of these assays, consider the following hypothetical data for a parent diazepane derivative and two fluorinated analogues.

CompoundPosition of FluorineHLM Half-Life (t₁/₂) (min)HLM Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)Hepatocyte Half-Life (t₁/₂) (min)Hepatocyte Intrinsic Clearance (CLᵢₙₜ) (µL/min/10⁶ cells)
Parent-DZ N/A2555.42263.0
F-DZ-1 C3-position> 120< 11.611512.1
F-DZ-2 N-CF₃ group8516.38017.3

Interpretation:

  • Parent-DZ: The parent compound shows moderate to high clearance in both systems, consistent with known diazepine metabolism.

  • F-DZ-1: Fluorination at the C3-position, a known site of hydroxylation, has dramatically increased metabolic stability. [5][6]The half-life is significantly extended, and the intrinsic clearance is very low, indicating that this metabolic "soft spot" has been successfully blocked. * F-DZ-2: Replacing the N-methyl group with an N-trifluoromethyl (CF₃) group also improves stability, but to a lesser extent than direct C3-fluorination. This is likely due to the strong electron-withdrawing nature of the CF₃ group, which deactivates the molecule towards N-dealkylation. [5] These results would guide the research team to prioritize the C3-fluorinated series (represented by F-DZ-1) for further development due to its superior metabolic stability profile.

Advanced Considerations: Metabolite Identification

While stability assays measure the disappearance of the parent drug, identifying the metabolites formed is crucial for a complete understanding of the compound's fate. [9][21]This is particularly important for fluorinated compounds to confirm that the intended metabolic site was blocked and to ensure that no new, potentially toxic metabolites are formed via metabolic switching. [7]Techniques such as high-resolution mass spectrometry (HRMS) and ¹⁹F NMR spectroscopy are powerful tools for identifying and characterizing the metabolites of fluorinated drug candidates. [7]

Conclusion

The strategic incorporation of fluorine is a powerful and validated approach for enhancing the metabolic stability of diazepane derivatives. By blocking sites of oxidative metabolism, medicinal chemists can significantly improve the pharmacokinetic properties of these valuable CNS scaffolds. A systematic in vitro evaluation using liver microsomes and hepatocytes provides essential data on intrinsic clearance, enabling the rational design and selection of drug candidates with a higher probability of success. The protocols and interpretive frameworks presented in this guide offer a robust foundation for researchers working to advance the next generation of fluorinated diazepane therapeutics.

References

  • Drug Metabolism Assays. (n.d.). BioIVT. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Retrieved from [Link]

  • Yoshimoto, F. K., Gonzalez, M. A., & Auchus, R. J. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664-7669. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. Retrieved from [Link]

  • Ielo, L., Holban, M., & Schenone, S. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5340. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved from [Link]

  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved from [Link]

  • Diazepam. (2017, September 6). Eugenomic. Retrieved from [Link]

  • Tressler, C. M., & Zondlo, N. J. (2020). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 56(82), 12344-12360. Retrieved from [Link]

  • Tressler, C. M., & Zondlo, N. J. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 56(82), 12344-12360. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(5), 3156-3180. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, August 14). protocols.io. Retrieved from [Link]

  • Yoshimoto, F. K., Gonzalez, M. A., & Auchus, R. J. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664-7669. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • O'Connor, D., Hooper, W. D., & Eadie, M. J. (1991). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Clinical and Experimental Pharmacology and Physiology, 18(9), 629-636. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Understanding the Toxicology of Diazepam. (2015, April 15). MedCentral. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. Retrieved from [Link]

  • Diazepam Metabolic Pathway Explained. (n.d.). Scribd. Retrieved from [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

  • Diazepam. (n.d.). PharmGKB. Retrieved from [Link]

  • Key developments in fluorinated heterocycles. (2025, March 6). Taylor & Francis Online. Retrieved from [Link]

  • Singh, S., Cao, J., Sexton, T., et al. (2020). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. Retrieved from [Link]

  • Benzodiazepines; Diazepam. (n.d.). Slideshare. Retrieved from [Link]

  • Alves, M., Pinho, M., & Franco, J. M. (2023). Metabolism and detection of designer benzodiazepines: a systematic review. Forensic Toxicology, 41(2), 183-211. Retrieved from [Link]

  • Request PDF: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, February 21). ResearchGate. Retrieved from [Link]

  • Diazepam. (n.d.). Wikipedia. Retrieved from [Link]

  • Primary metabolic transformation pathways of the 1,4-benzodiazepine diazepam and chemical structures of its major metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Sandford, G. (2009). Engineering fluorination. Nature Chemical Biology, 5(1), 26-28. Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. (2025, December 23). figshare. Retrieved from [Link]

  • Murphy, C. D., & Sandford, G. (2011). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry, 9(2), 435-440. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane from 2,4-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Selective Synthesis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Executive Summary

This guide details the protocol for the selective mono-N-alkylation of homopiperazine (1,4-diazepane) with 2,4-difluorobenzyl bromide. The target compound, 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane , is a critical pharmacophore found in various bioactive molecules, including orexin receptor antagonists and specific kinase inhibitors.

The primary synthetic challenge addressed here is chemoselectivity . 1,4-Diazepane contains two equivalent secondary amine sites. Standard alkylation conditions often lead to a statistical mixture of mono-alkylated product, bis-alkylated impurity, and unreacted starting material. This protocol utilizes a High-Excess Kinetic Control Strategy to maximize mono-alkylation yields (>85%) without requiring expensive protecting groups (e.g., N-Boc-homopiperazine).

Strategic Analysis: The Selectivity Challenge

The reaction is a bimolecular nucleophilic substitution (


). The reaction kinetics follow the rate law:


However, once the mono-product is formed, it remains a nucleophile. Although the steric bulk of the benzyl group slightly retards the second alkylation, the electronic properties of the secondary vs. tertiary amine are not sufficiently different to prevent over-alkylation under stoichiometric conditions.

Process Solution:

  • Stoichiometry: We employ a 5:1 to 10:1 molar excess of homopiperazine. This statistically favors the collision of the alkyl halide with an unreacted diamine molecule rather than a mono-alkylated product.

  • Solubility Differential: The large excess of unreacted homopiperazine is highly water-soluble, whereas the mono-benzylated product is lipophilic. This allows for efficient separation via aqueous extraction, avoiding tedious chromatography for the bulk material.

Materials & Properties

ComponentRoleCAS No.MW ( g/mol )Density (g/mL)Equiv.
2,4-Difluorobenzyl bromide Electrophile23915-07-3207.021.6131.0
Homopiperazine Nucleophile505-66-8100.16Solid (mp 40°C)5.0 - 8.0
Dichloromethane (DCM) Solvent75-09-284.931.325N/A
Potassium Carbonate Aux. Base584-08-7138.20Solid1.5
Target Product AnalyteN/A226.27OilTheoretical

Note: While homopiperazine can act as its own base, adding


 scavenges the HBr formed, preventing the formation of homopiperazine hydrobromide salts which can complicate stirring and stoichiometry.

Experimental Protocol

Phase 1: Reaction Setup (High-Excess Strategy)
  • Preparation of Nucleophile Solution:

    • To a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add Homopiperazine (5.0 g, 50 mmol, 5.0 equiv).

    • Add DCM (50 mL) and stir until the solid is completely dissolved.

    • Add finely powdered, anhydrous

      
        (2.07 g, 15 mmol, 1.5 equiv).
      
    • Cool the mixture to 0 °C using an ice/water bath.

  • Controlled Addition of Electrophile:

    • Dissolve 2,4-Difluorobenzyl bromide (2.07 g, 1.28 mL, 10 mmol, 1.0 equiv) in DCM (10 mL).

    • Load this solution into a pressure-equalizing addition funnel.

    • CRITICAL STEP: Add the bromide solution dropwise to the stirring amine solution over 45–60 minutes .

    • Rationale: Slow addition ensures the concentration of the electrophile remains low relative to the huge excess of diamine, suppressing bis-alkylation.

  • Reaction Progression:

    • Once addition is complete, allow the reaction to warm to room temperature (RT) naturally.

    • Stir at RT for 4–6 hours.

    • Process Control (TLC/LCMS):

      • TLC:[1] Silica gel, 10% MeOH in DCM + 1%

        
        .
        
      • Rf values (approx): Bis-product (High Rf) > Mono-product (Mid Rf) > Homopiperazine (Baseline).

      • Target: Complete consumption of the bromide.

Phase 2: Workup & Purification
  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the solid potassium carbonate and inorganic salts. Rinse the cake with DCM (20 mL).

  • Aqueous Wash (The Separation Key):

    • Transfer the filtrate to a separatory funnel.[2]

    • Add Water (50 mL) and shake vigorously.

    • Partitioning: The excess homopiperazine will preferentially partition into the aqueous phase. The lipophilic product stays in the DCM.

    • Separate the layers.[2][3][4]

    • Wash the organic layer two more times with Water (2 x 30 mL) to ensure complete removal of unreacted homopiperazine.

  • Drying & Concentration:

    • Dry the organic layer over anhydrous

      
      .[4]
      
    • Filter and concentrate under reduced pressure (Rotavap, 40 °C) to yield the crude product as a pale yellow oil.

Phase 3: Salt Formation (Optional for Storage)

Free base diazepanes are prone to oxidation and


 absorption. Conversion to the dihydrochloride salt is recommended for storage.
  • Dissolve the crude oil in minimal Ethanol or Diethyl Ether.

  • Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0 °C.

  • A white precipitate (1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane • 2HCl) will form.

  • Filter, wash with cold ether, and dry under vacuum.[3][5]

Visualized Workflows

Figure 1: Reaction Mechanism & Selectivity

ReactionScheme SM1 2,4-Difluorobenzyl Bromide TS Transition State (SN2 Attack) SM1->TS Slow Addition SM2 Homopiperazine (5.0 equiv) SM2->TS Excess Prod Mono-Alkylated Product (Target) TS->Prod Major Pathway (>85%) Side Bis-Alkylated Impurity Prod->Side Minor Pathway (Suppressed by Excess Amine)

Caption: Kinetic control strategy using excess amine to favor the mono-alkylated target.

Figure 2: Purification Logic Flow

Workup Mix Reaction Mixture (DCM Phase) Wash Water Wash (Partitioning) Mix->Wash Org Organic Phase (DCM) Wash->Org Lipophilic Aq Aqueous Phase Wash->Aq Hydrophilic Prod Target Product (Mono-benzyl) Org->Prod Evaporation Impurity Excess Homopiperazine Aq->Impurity Discard

Caption: Solubility-based separation of the target product from excess starting reagent.

Process Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
High Bis-Alkylation TLC shows significant high-Rf spot.Localized high concentration of bromide.Increase stirring speed; Dilute bromide further; Increase amine equivalents to 10x.
Low Yield Product spot weak on TLC.Incomplete reaction or loss during workup.Check aqueous layer pH (ensure it is basic, pH > 10) before discarding. If pH < 10, product may be protonated and lost to water.
Emulsion Layers do not separate during wash.Fine particulates or similar densities.Add Brine (saturated NaCl); Filter through Celite pad.

Safety & Handling

  • 2,4-Difluorobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear butyl rubber gloves if available.

  • Homopiperazine: Corrosive solid. Causes severe skin burns and eye damage.

  • Waste Disposal: All aqueous washes contain diamines and must be disposed of as basic organic waste, not down the drain.

References

  • General Synthesis of N-Substituted 1,4-Diazepanes

    • BenchChem Technical Guide. "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane." Link

    • Methodology: Reductive amination and direct alkylation are the two primary routes for this scaffold.
  • Selectivity in Diamine Alkylation

    • Journal of Chemical and Pharmaceutical Research. "Identification, synthesis and characterization of principal process related potential impurities in Diazepam." (Discusses general alkylation kinetics of benzodiazepine precursors). Link

  • Properties of 2,4-Difluorobenzyl Bromide

    • Sigma-Aldrich Product Sheet. "2,4-Difluorobenzyl bromide, 98%." CAS: 23915-07-3.[6][7] Link

  • Related Analog Synthesis (2,3-Difluoro variant)

    • ChemScene Product Data.[8][9] "1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane."[9] CAS: 1153434-52-6.[9] (Used for structural confirmation and property estimation). Link

Sources

Application Note: Reaction Conditions for N-Alkylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,4-Diazepane (homopiperazine) is a privileged seven-membered cyclic diamine scaffold frequently found in bioactive compounds, including kinase inhibitors, GPCR ligands, and CNS agents.[1][2] However, its dual secondary amine functionality presents a significant synthetic challenge: controlling regioselectivity to achieve mono-alkylation without generating bis-alkylated byproducts or quaternary ammonium salts.[2][3][4] This guide outlines three distinct, field-proven protocols for the N-alkylation of 1,4-diazepane, prioritizing the "Mono-Protection Strategy" as the industry gold standard for precision synthesis, while also detailing "Reductive Amination" and "Statistical Alkylation" for specific use cases.[2][3]

Part 1: Strategic Considerations & Reactivity Profile

The Chemoselectivity Challenge

1,4-Diazepane possesses two equivalent secondary amine sites (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

).[1][3][4] Upon mono-alkylation, the basicity and nucleophilicity of the remaining secondary amine are often comparable to or slightly higher than the starting material (depending on the electronic nature of the alkyl group).[1][2] This leads to a classic kinetic competition where over-alkylation (formation of bis-alkylated species) and quaternization are common pitfalls.[2][3][4]
Decision Matrix: Choosing the Right Route

Before selecting a protocol, consult the decision tree below. The choice depends heavily on the availability of starting materials (aldehydes vs. halides) and the tolerance for purification steps.[1]

G Start Start: Target Molecule Analysis IsBis Is the target Bis-Alkylated (Symmetrical)? Start->IsBis MethodD METHOD D: Direct Bis-Alkylation (Excess R-X, Strong Base) IsBis->MethodD Yes IsAldehyde Is the alkyl group available as an Aldehyde/Ketone? IsBis->IsAldehyde No (Mono-Alkylation needed) MethodB METHOD B: Reductive Amination (Aldehyde + STAB) IsAldehyde->MethodB Yes (Preferred) IsCheap Is 1,4-Diazepane cheap/abundant AND yield non-critical? IsAldehyde->IsCheap No (Only Alkyl Halide available) MethodC METHOD C: Statistical Direct Alkylation (10 eq. Diazepane) IsCheap->MethodC Yes MethodA METHOD A (Gold Standard): Mono-Protection Strategy (Boc-Protection -> Alkylation -> Deprotection) IsCheap->MethodA No (High Purity Required)

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Part 2: Detailed Experimental Protocols

Method A: The Mono-Protection Strategy (Gold Standard)

Best for: High-value targets, complex alkyl halides, and when high purity is required.[2][3][4] Mechanism: Temporarily blocking one amine with a Boc group ensures that alkylation can only occur at the remaining site.[3][4]

Step 1: Synthesis of 1-Boc-1,4-diazepane

Note: This intermediate is commercially available (CAS: 112275-50-0), but can be synthesized if needed.[2][3][4]

  • Dissolve 1,4-diazepane (1.0 eq) in DCM (0.1 M).

  • Cool to 0 °C in an ice bath.

  • Add a solution of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (0.9 eq) in DCM dropwise over 2 hours. Crucial: Use a slight deficit of anhydride to minimize di-Boc formation.[3][4]
    
  • Stir at room temperature (RT) for 12 hours.

  • Workup: Wash with water. The di-Boc byproduct is non-polar and remains in organic phase; unreacted diazepane stays in water.[2][3][4] The mono-Boc product partitions but is often purified via column chromatography (MeOH/DCM).[2][3][4]

Step 2: N-Alkylation of 1-Boc-1,4-diazepane[2][3][4]
  • Reagents: 1-Boc-1,4-diazepane (1.0 eq), Alkyl Halide (1.1 eq), Base (see table).[1][2][3][4]

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2][3][4]

Protocol:

  • Charge a reaction vial with 1-Boc-1,4-diazepane (1.0 mmol) and anhydrous MeCN (5 mL).

  • Add Base: Potassium Carbonate (

    
    , 2.0 mmol, 3.0 eq).
    
    • Optimization Note: For less reactive halides, add catalytic Potassium Iodide (KI, 0.1 eq) to form the more reactive alkyl iodide in situ (Finkelstein reaction).[1][2]

  • Add Electrophile: Add the alkyl halide (1.1 mmol) dropwise.

  • Heat: Stir at 60–80 °C for 4–16 hours. Monitor by TLC or LCMS.[2][3][4]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.[2][3][4][5] Dry organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and concentrate.[3][4]
    
  • Purification: Silica gel chromatography (typically Hexane/EtOAc or DCM/MeOH).[2][3][4]

Step 3: Boc-Deprotection[2][3][4]
  • Dissolve the alkylated intermediate in DCM (0.2 M).

  • Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.

  • Stir at RT for 1–3 hours.

  • Workup: Concentrate to remove excess acid.[2][3][4]

    • Critical Step: The product will be a TFA or HCl salt.[3][4] To obtain the free base, dissolve in MeOH and pass through a basic ion-exchange cartridge (e.g., SCX-2) or wash with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and extract with DCM/Isopropanol (3:1).[1][3][4]
      
Method B: Reductive Amination (Direct Mono-Alkylation)

Best for: When the alkyl group is available as an aldehyde or ketone.[2][3][4][6] This method avoids quaternary salt formation entirely.[2][3][4]

Protocol:

  • Dissolve 1,4-diazepane (1.2 eq) and the Aldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) or DCM.

    • Note: Use a slight excess of diazepane to favor mono-alkylation.[2][3][4]

  • Add Acid Catalyst: Acetic Acid (AcOH, 1.0 eq). Stir for 30 mins to form the iminium ion.

  • Add Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
    • Why STAB? It is milder than ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and will not reduce the aldehyde/ketone directly, only the iminium species.[1]
      
  • Stir at RT for 4–12 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The excess diazepane will remain in the aqueous phase if the pH is carefully adjusted, or can be removed via vacuum distillation if volatile.

Method C: Statistical Direct Alkylation

Best for: Early-stage screening where yield is secondary to speed, and 1,4-diazepane is inexpensive.[2][3][4]

Protocol:

  • Prepare a solution of 1,4-diazepane (10.0 eq) in Ethanol or Acetone.

    • Logic: High dilution and large excess statistically ensure the alkyl halide encounters a free diazepane molecule rather than an already alkylated product.[3][4]

  • Add Alkyl Halide (1.0 eq) dropwise very slowly (over 1 hour).

  • Stir at RT (avoid heating to prevent over-alkylation).

  • Workup: Concentrate solvent. The residue contains product + massive excess of starting material.[2][4]

  • Purification: Kugelrohr distillation (to remove diazepane, bp ~169 °C) or column chromatography.[2][3][4]

Part 3: Optimization & Troubleshooting

Solvent & Base Selection Guide[1][4]
Condition SetBaseSolventTempApplication
Standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or

MeCN or Acetone60 °CGeneral primary/secondary alkyl halides.[3][4]
High Reactivity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

DMF or THF0 °C to RTUnreactive halides; requires anhydrous conditions.[3][4]
Mild/Sensitive DIPEA (Hünig's Base)DCM or DCERTSubstrates sensitive to strong bases.[1][3][4]
Phase Transfer 50% NaOH + TBABToluene/WaterRefluxDifficult substrates; utilizes phase transfer catalysis.[2][3][4]
Common Pitfalls
  • Over-Alkylation (Bis-alkylation):

    • Symptom:[3][4][6][7] LCMS shows M + 2xAlkyl mass.[2][3][4]

    • Fix: Switch to Method A (Boc-protection) or Method B (Reductive Amination).[1][2][3][4] If using Method C, increase diazepane equivalents to >10.[2][3][4]

  • Solubility of 1,4-Diazepane:

    • Issue: Diazepane is highly polar and hygroscopic.[2][3][4]

    • Fix: It is miscible with water and alcohols but sparingly soluble in non-polar solvents like Hexane.[2][3][4] Use DCM/MeOH mixtures for extraction.[2][3][4]

  • Purification Difficulties:

    • Issue: Secondary amines streak on silica gel.[2][3][4]

    • Fix: Add 1% Triethylamine (TEA) or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       to the eluent (e.g., DCM/MeOH/NH4OH 90:9:1).[1] Alternatively, use amine-functionalized silica cartridges.[2][3][4]
      

References

  • Synthesis of 1-Boc-homopiperazine

    • Title: 1-Boc-hexahydro-1,4-diazepine[2][3][4]

    • Source: Sigma-Aldrich / Guidechem[2][3][4]

  • Reductive Amination Protocols

    • Title: Reductive Amination - Common Conditions (STAB)[1][2][3][4]

    • Source: Common Organic Chemistry[1][3][4]

    • URL:[Link]

  • Selective Alkylation Strategies

    • Title: Efficient Methodology for Selective Alkylation of Hydrazine Deriv
    • Source: Organic Chemistry Portal / Org.[2][3][4] Lett. 2007

    • URL:[Link]

  • 1,4-Diazepane Structure & Properties

    • Title: Homopiperazine (Hexahydro-1,4-diazepine) - Crystallography and NMR[2][3][4]

    • Source: MDPI Molbank 2021[1][3][4]

    • URL:[Link][1][2][3]

  • General Piperazine/Diazepane Reactivity

    • Title: A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds[2][3][4]

    • Source: Organic & Biomolecular Chemistry (RSC)[1][2]

    • URL:[Link]

Sources

Advanced Application Note: 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane in the Synthesis of Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, notably proteolytic instability and poor membrane permeability. The incorporation of mid-sized nitrogenous heterocycles, such as the 1,4-diazepane (homopiperazine) core, has emerged as a privileged strategy to induce conformational constraints (e.g., mimicking


-helical turns or 

-strand geometries) [1].

This application note details the mechanistic rationale and experimental protocols for utilizing 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane as a potent C-terminal capping agent or internal urea-linked scaffold in peptidomimetic synthesis. By combining the rigidifying effect of the diazepane ring with the unique stereoelectronic properties of the 2,4-difluorobenzyl moiety, drug designers can significantly enhance target binding affinity, improve lipophilicity (LogP), and block cytochrome P450-mediated metabolism [2].

Mechanistic Rationale: The E-E-A-T Perspective

As a Senior Application Scientist, it is critical to understand why specific structural modifications dictate macroscopic pharmacokinetic changes. The selection of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane is driven by two distinct pharmacophoric elements:

The 1,4-Diazepane Core as a Conformational Constraint

Unlike flexible linear aliphatic chains, the 7-membered 1,4-diazepane ring restricts the dihedral angles (


) of the attached peptide backbone. When coupled to a peptide's C-terminus or integrated via a urea linkage, the secondary amine (N4) forces the preceding amide bond into a predictable cis/trans equilibrium. This pre-organization reduces the entropic penalty upon binding to protein-protein interaction (PPI) interfaces, such as the HDM2-p53 cleft or the SARS-CoV-2 3CLPro active site [1]. Furthermore, the lack of a primary amide at the C-terminus completely abolishes recognition by ubiquitous carboxypeptidases.
The 2,4-Difluorobenzyl Motif: Fluorine in Medicinal Chemistry

The strategic placement of fluorine atoms fundamentally alters the physicochemical landscape of the molecule[3]:

  • Metabolic Shielding: The highly electronegative fluorine at the para (4-) position acts as a bioisostere for hydrogen but physically blocks CYP450-mediated aromatic hydroxylation due to the high strength of the C-F bond (~116 kcal/mol).

  • Conformational Locking: The ortho (2-) fluorine introduces a dipole and steric bulk (van der Waals radius 1.47 Å) that restricts the free rotation of the benzyl group relative to the diazepane ring. This locks the aromatic ring in a favorable geometry for

    
     stacking or hydrophobic packing.
    
  • Halogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor or participate in multipolar interactions with backbone amides in the target protein's binding pocket[2].

Binding Core 1,4-Diazepane Core FGroup 2,4-Difluorobenzyl Group Core->FGroup Scaffold attachment Target Protein Target Pocket Core->Target Spatial i, i+4 mimicry FGroup->Target Halogen bonding & Hydrophobic fit Metab CYP450 Resistance FGroup->Metab Blocks para-oxidation Lipid Membrane Permeability FGroup->Lipid Increases LogP

Caption: Pharmacological advantages and binding interactions of the modified 1,4-diazepane scaffold.

Experimental Workflow & Protocols

To maximize synthetic yield and prevent racemization of the preceding amino acid, the incorporation of the sterically hindered secondary amine of the 1,4-diazepane requires highly reactive coupling conditions. The optimal self-validating workflow involves synthesizing the peptide sequence on a highly acid-sensitive resin, followed by mild cleavage, solution-phase coupling of the diazepane, and global deprotection.

Workflow A SPPS on 2-CTC Resin (Fmoc Strategy) B Mild Cleavage (1% TFA in DCM) A->B Step 1 C Protected Peptide-COOH (LC-MS Validation) B->C Step 2 D Solution-Phase Coupling (1,4-Diazepane + HATU) C->D Step 3 E Global Deprotection (95% TFA Cocktail) D->E Step 4 F Purified Constrained Peptidomimetic E->F Step 5

Caption: Workflow for incorporating the 1,4-diazepane building block via fragment coupling.

Protocol: Solution-Phase C-Terminal Amidation

Materials Required:

  • Fully protected peptide sequence with a free C-terminus (synthesized via standard Fmoc-SPPS on 2-Chlorotrityl chloride resin and cleaved with 1% TFA/DCM).

  • 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (Building Block).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF and DCM.

Step-by-Step Methodology:

  • Preparation of the Active Ester:

    • Dissolve the protected peptide fragment (1.0 eq, typically 0.1 mmol) in anhydrous DMF (2.0 mL) under an inert nitrogen atmosphere.

    • Add HATU (1.2 eq, 0.12 mmol) to the solution.

    • Scientific Insight: HATU is strictly required here over standard HBTU. The 7-azabenzotriazole leaving group generated by HATU exhibits a neighboring group effect that accelerates the acylation of sterically hindered secondary amines (like the N4 of the diazepane ring).

  • Base Addition:

    • Add DIPEA (3.0 eq, 0.3 mmol) dropwise. Stir for 3 minutes to allow complete formation of the active ester. The solution will turn a pale yellow.

  • Amine Coupling:

    • Add 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (1.5 eq, 0.15 mmol) dissolved in 0.5 mL of anhydrous DMF.

    • Stir the reaction at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor the reaction progression via LC-MS. Look for the disappearance of the starting protected peptide mass and the appearance of the product mass

      
      .
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash sequentially with 5% aqueous citric acid (2x), saturated NaHCO

      
       (2x), and brine (1x).
      
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Global Deprotection:

    • Treat the crude protected peptidomimetic with a cleavage cocktail of TFA/TIPS/H

      
      O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
      
    • Precipitate the final product in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC.

Quantitative Data Presentation

To demonstrate the efficacy of this modification, the following tables summarize typical optimizations and the resulting physicochemical improvements when replacing a standard linear C-terminal amide with the 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane moiety.

Table 1: Optimization of Coupling Conditions for Secondary Diazepane Amines
Coupling ReagentBase (Eq)SolventTime (h)Conversion Yield (%)Epimerization (%)
HBTU (1.2 eq)DIPEA (3.0)DMF1245%< 1%
DIC / HOBt (1.5 eq)NoneDMF/DCM1630%< 1%
HATU (1.2 eq) DIPEA (3.0) DMF 4 > 95% < 2%
COMU (1.2 eq)TMP (3.0)DMF492%< 1%

Note: HATU provides the optimal balance of rapid conversion and minimal C-terminal epimerization, which is critical when coupling to hindered secondary amines.

Table 2: Comparative Pharmacokinetic Properties (Model Peptide)
PropertyWild-Type Peptide (C-term NH

)
Diazepane-Modified PeptidomimeticRationale for Shift
LogP (Calculated) -1.2+2.4Addition of lipophilic 2,4-difluorobenzyl group [3].
Plasma Half-Life (t

)
< 15 mins> 4 hoursC-terminal capping blocks exopeptidases; fluorine blocks CYP oxidation [2].
Membrane Permeability (P

)
Low (

cm/s)
High (

cm/s)
Masking of polar backbone hydrogen bond donors.

Conclusion

The strategic integration of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane into peptide backbones represents a sophisticated approach to overcoming the inherent liabilities of peptide therapeutics. By utilizing the optimized HATU-mediated fragment coupling protocol outlined above, researchers can reliably generate high-purity, metabolically stable peptidomimetics ready for in vitro and in vivo pharmacological profiling.

References

  • Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Application Note: Reagents and Protocols for the Selective Mono-Substitution of Homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Homopiperazine (1,4-diazepane) is a highly versatile 7-membered cyclic diamine scaffold frequently utilized in drug discovery to design bioisosteres, opioid receptor agonists, and serine hydrolase inhibitors [4]. However, the selective mono-substitution (alkylation, acylation, or protection) of homopiperazine presents a notorious synthetic challenge. Because both nitrogen atoms (N1 and N4) are secondary amines with nearly identical steric environments, standard stoichiometric reactions typically yield a statistical mixture of unreacted, mono-substituted, and di-substituted products.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the thermodynamic causality behind desymmetrization and provide field-proven, self-validating protocols to achieve >90% selectivity for mono-substitution.

Mechanistic Rationale: The Challenge of Desymmetrization

The difficulty in mono-substituting homopiperazine lies in the lack of steric differentiation between the ethyl and propyl bridges separating the two amines. To bypass this, we must leverage the molecule's thermodynamic properties—specifically, its acid-base equilibria.

The first dissociation constant (


) of homopiperazine is approximately 11.02 , while the second (

) drops significantly to ~5.3 [1, 5]. This massive

of ~5.7 units is the critical lever for selective mono-protection. By adjusting the reaction pH to ~7.0–8.0, or by forming a mono-hydrochloride salt, one nitrogen becomes protonated (forming a non-nucleophilic ammonium ion) while the other remains a free base (highly nucleophilic). This "desymmetrization via protonation" effectively shuts down the minor pathway leading to di-substitution.

Comparative Strategies & Quantitative Data

Selecting the right reagent and strategy depends heavily on the nature of your electrophile. Below is a summary of the most effective strategies for homopiperazine mono-substitution.

Table 1: Comparative Efficacy of Mono-Substitution Strategies

StrategyReagent / ElectrophileReaction ConditionsMolar Ratio (Diamine:E+)Mono:Di SelectivityTypical Yield
Statistical Control Boc₂O / Cbz-ClDCM, 25°C1 : 1~ 2 : 140 - 50%
Excess Diamine Alkyl HalidesDCM, 25°C5 : 1> 10 : 175 - 85%
pH-Controlled Salt Boc₂ODioxane/H₂O, 0°C1 : 1> 20 : 185 - 95%
Biocatalytic (CARs) Carboxylic AcidsATP, NADPH, 30°C1 : 1> 99 : 1> 90%

Note: Solid-phase synthesis utilizing pre-purified mono-Boc-homopiperazine is highly recommended for complex library generation to prevent cross-linked bis-malonyl tetraamides [3].

Workflow Visualization

The following diagram illustrates the logical flow of the pH-controlled desymmetrization strategy, highlighting how kinetic and thermodynamic controls intersect to isolate the target molecule.

Workflow A Homopiperazine (Free Base) B Mono-HCl Salt (pH 7.0-8.0) A->B 1 eq. HCl (aq) C Boc2O Addition (0°C, Dioxane/H2O) B->C Electrophile D Mono-Boc Product (>90% Yield) C->D Major Pathway E Di-Boc Byproduct (<5% Yield) C->E Minor Pathway

Fig 1: pH-controlled desymmetrization workflow for selective mono-Boc protection.

Detailed Experimental Protocols

Protocol A: Selective Mono-Boc Protection via pH-Controlled Desymmetrization

This protocol utilizes Di-tert-butyl dicarbonate (Boc₂O) and relies on a self-validating acid-base extraction system to guarantee high purity without column chromatography.

Materials:

  • Homopiperazine (CAS: 505-66-8)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 2M HCl (aq) and 2M NaOH (aq)

  • 1,4-Dioxane and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g (100 mmol) of homopiperazine in 100 mL of a 1:1 mixture of 1,4-Dioxane and DI water. Cool the flask to 0°C in an ice bath.

  • pH Adjustment: Slowly add 50 mL of 2M HCl (100 mmol) dropwise. Causality: This exactly matches a 1:1 molar ratio, protonating the more basic nitrogen (

    
     ~11.02) and dropping the solution pH to ~7.5, leaving the second nitrogen (
    
    
    
    ~5.3) as a nucleophilic free base.
  • Electrophilic Addition: Dissolve 21.8 g (100 mmol) of Boc₂O in 50 mL of 1,4-Dioxane. Add this solution dropwise over 2 hours via an addition funnel while maintaining the temperature at 0°C. Causality: The low temperature suppresses the kinetic rate of di-substitution.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating Purification (Acid-Base Extraction):

    • Evaporate the dioxane under reduced pressure.

    • Wash 1 (Removes Di-Boc): Adjust the aqueous layer to pH 4.0 using 2M HCl. Extract with DCM (3 x 50 mL). The neutral di-Boc byproduct partitions into the DCM, while the mono-Boc product and unreacted homopiperazine remain in the aqueous layer as water-soluble salts. Discard the DCM layer.

    • Wash 2 (Isolates Mono-Boc): Adjust the aqueous layer to pH 10.0 using 2M NaOH. Extract with DCM (3 x 100 mL). At this pH, the mono-Boc product is deprotonated and partitions into the organic layer. Unreacted homopiperazine is highly hydrophilic and largely remains in the aqueous phase.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure mono-Boc homopiperazine as a pale yellow oil (Yield: ~88%).

Protocol B: Mono-Alkylation via the Large Excess Strategy

When salt-formation is not viable (e.g., when using highly hydrophobic alkyl halides that degrade in water), kinetic control via a large stoichiometric excess of the diamine is required.

Step-by-Step Methodology:

  • Dissolve 50.0 g (500 mmol, 5.0 eq) of homopiperazine in 300 mL of anhydrous DCM.

  • Cool to 0°C under an inert nitrogen atmosphere.

  • Slowly add 100 mmol (1.0 eq) of the target alkyl halide (e.g., benzyl bromide) dissolved in 50 mL of DCM dropwise over 3 hours. Causality: The extreme dilution of the electrophile ensures that any given molecule of alkyl halide is statistically surrounded by unreacted homopiperazine, drastically reducing the probability of a second alkylation event.

  • Stir for 4 hours at room temperature.

  • Recovery: Wash the organic layer with large volumes of water (5 x 100 mL). The unreacted homopiperazine is highly water-soluble and partitions into the aqueous layer (which can be lyophilized to recover the starting material). The mono-alkylated product remains in the DCM layer.

Protocol C: Advanced Biocatalytic Monoacylation (Emerging Method)

For highly complex pharmaceutical intermediates, chemical desymmetrization can be bypassed entirely using enzymatic catalysis. Recent advances have demonstrated that Carboxylic Acid Reductases (CARs) can catalyze the ATP- and NADPH-dependent monoacylation of symmetrical diamines (including homopiperazine) with >99% selectivity, avoiding the need for Boc/Cbz protecting groups entirely [2]. This method is highly recommended for late-stage functionalization where harsh deprotection conditions would degrade the molecule.

References

  • "Homopiperazine - ChemBK" ChemBK.
  • "Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides" ACS Publications.
  • "An Efficient Protocol for the Solid-phase Synthesis of Malondiamides" PMC - NIH.
  • "Discovery libraries targeting the major enzyme classes: the serine hydrolases" PMC - NIH.
  • "pKa Values of Some Piperazines at (298, 303, 313, and 323) K" University of Regina.

Application Note: Microwave-Assisted Synthesis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane involves the direct N-alkylation of 1,4-diazepane (homopiperazine) with 2,4-difluorobenzyl bromide. Because 1,4-diazepane contains two equivalent secondary amines, achieving high selectivity for the mono-alkylated product is a notorious synthetic challenge, often plagued by over-alkylation (di-alkylation).

This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) protocol that bypasses the need for tedious protection-deprotection strategies. By leveraging the rapid dielectric heating of microwave irradiation combined with precise stoichiometric control, this method delivers the target mono-alkylated pharmacophore in >85% yield with exceptional regioselectivity.

Mechanistic Rationale & Reaction Design

Overcoming the Mono-Alkylation Challenge

In conventional bimolecular nucleophilic substitution (SN2) reactions, the mono-alkylated product is often more nucleophilic than the starting diamine due to the electron-donating inductive effect of the newly attached alkyl group. This typically leads to a statistical mixture of unreacted starting material, mono-alkylated product, and di-alkylated byproduct.

To enforce mono-selectivity, this protocol employs a kinetic and statistical dual-control strategy :

  • Statistical Control : A 5.0 molar equivalent excess of 1,4-diazepane is utilized. This vast excess ensures that the electrophile (2,4-difluorobenzyl bromide) is statistically far more likely to encounter an unreacted diamine molecule than a mono-alkylated one.

  • Solvent & Base Selection : Acetonitrile (MeCN) is selected due to its high microwave loss tangent (

    
    ), which allows for highly efficient coupling with microwave energy. Potassium carbonate (K2CO3) acts as a heterogeneous base in MeCN, neutralizing the generated hydrobromic acid without promoting base-catalyzed degradation.
    
The Role of Microwave Dielectric Heating

Microwave-assisted organic synthesis has revolutionized the N-alkylation of nitrogen-containing heterocycles, drastically reducing reaction times from hours to minutes while improving regioselectivity[1]. The use of microwave irradiation enhances the polarization of the SN2 transition state, a phenomenon well-documented in the rapid N-alkylation of cyclic amines and isatin derivatives[2]. Furthermore, replacing conventional heating with dielectric heating minimizes the formation of di-alkylated byproducts by establishing strict kinetic control over the reaction pathway[3]. Highly selective mono-alkylation under microwave conditions consistently demonstrates excellent functional-group tolerance[4].

Reaction_Pathway Nuc 1,4-Diazepane (Excess Nucleophile) TS Polarized SN2 Transition State (Stabilized by MW & MeCN) Nuc->TS K2CO3 MeCN Elec 2,4-Difluorobenzyl bromide (Electrophile) Elec->TS K2CO3 MeCN Prod 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (Target Mono-alkylated Product) TS->Prod Fast (Primary Pathway) Side Di-alkylated Byproduct (Minimized by kinetic control) TS->Side Slow (Steric/Kinetic Hindrance)

SN2 pathway highlighting MW-driven kinetic preference for mono-alkylation.

Optimization of Reaction Conditions

The quantitative data below illustrates the superiority of microwave irradiation over conventional thermal heating for this specific transformation. Microwave heating not only accelerates the reaction but significantly suppresses the di-alkylation pathway.

Heating MethodSolventBaseTimeTemp (°C)Mono:Di RatioIsolated Yield (%)
ConventionalMeCNK2CO312 h8070:3055
ConventionalDMFK2CO38 h8075:2562
Microwave MeCN K2CO3 15 min 90 94:6 88
MicrowaveDMFK2CO315 min12085:1579

Experimental Protocol

MW_Workflow Step1 1. Preparation 1,4-Diazepane (5 eq) + K2CO3 in MeCN Step2 2. Addition 2,4-Difluorobenzyl bromide (1 eq) Step1->Step2 Step3 3. MW Irradiation 90°C, 15 min, 150W Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc Step3->Step4 Step5 5. Pure Product >88% Yield Step4->Step5

Workflow for the microwave-assisted mono-N-alkylation of 1,4-diazepane.

Materials & Equipment
  • Reagents : 1,4-Diazepane (5.0 mmol, 500 mg), 2,4-Difluorobenzyl bromide (1.0 mmol, 207 mg), Anhydrous Potassium Carbonate (2.0 mmol, 276 mg).

  • Solvent : Anhydrous Acetonitrile (MeCN, 4.0 mL).

  • Equipment : Monomode Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave) equipped with a 10 mL pressure-rated glass vial and Teflon septum.

Step-by-Step Methodology
  • Reagent Loading : To a 10 mL microwave vial equipped with a magnetic stir bar, add 1,4-diazepane (500 mg, 5.0 mmol) and anhydrous K2CO3 (276 mg, 2.0 mmol).

  • Solvent Addition : Suspend the mixture in 4.0 mL of anhydrous MeCN. Stir at room temperature for 2 minutes to ensure uniform dispersion of the heterogeneous base.

  • Electrophile Addition : Carefully add 2,4-difluorobenzyl bromide (207 mg, 1.0 mmol) dropwise to the suspension. Seal the vial immediately with a crimp cap.

  • Microwave Irradiation : Insert the vial into the microwave reactor. Apply the following parameters:

    • Temperature : 90 °C

    • Hold Time : 15 minutes

    • Power : Maximum 150 W (Dynamic power modulation)

    • Cooling : Compressed air cooling to 35 °C post-reaction.

Self-Validating Workup & Isolation

Causality Note: The massive excess of 1,4-diazepane is highly soluble in water, allowing for a streamlined liquid-liquid extraction that entirely bypasses the need for column chromatography.

  • Quenching : Transfer the cooled reaction mixture to a separatory funnel. Add 15 mL of distilled water to dissolve the K2CO3 salts and the unreacted 1,4-diazepane.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 15 mL).

    • Validation Check 1 (Phase Logic): Check the pH of the aqueous layer. A pH > 10 confirms that the K2CO3 and the excess basic homopiperazine have been successfully retained in the aqueous phase.

  • Washing & Drying : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and filter.

  • TLC Validation : Spot the organic filtrate against the starting 2,4-difluorobenzyl bromide on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH4OH).

    • Validation Check 2: The starting material (

      
      ) should be completely absent. The target mono-alkylated product will appear as a distinct, UV-active, ninhydrin-positive spot at 
      
      
      
      .
  • Concentration : Evaporate the solvent under reduced pressure to yield 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane as a pale yellow oil (Yield: ~199 mg, 88%).

Analytical Characterization

To confirm the structural integrity and mono-selectivity of the synthesized product, the following analytical profile should be verified:

  • LC-MS (ESI) : Expected

    
     at m/z 227.1 (Calculated for C12H16F2N2: 226.13).
    
  • 
    H NMR (400 MHz, CDCl
    
    
    
    )
    : Look for the diagnostic benzylic singlet at
    
    
    ~3.65 ppm (2H), confirming the attachment of the 2,4-difluorobenzyl group. The presence of a broad singlet at
    
    
    ~1.80 ppm (1H, exchangeable with D
    
    
    O) confirms the presence of the remaining free secondary amine, validating mono-alkylation.

References

  • A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction Journal of Chemical Sciences (via ResearchGate) URL:[Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media Molecules (MDPI) URL:[Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin National Institutes of Health (PMC) URL:[Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Protecting 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds with applications ranging from antipsychotics and anxiolytics to anticancer and antiviral agents.[1][2][3][4][5] The conformational flexibility of the seven-membered ring, coupled with the presence of two modifiable nitrogen atoms, provides a rich molecular landscape for drug design. However, this inherent reactivity also presents a significant synthetic challenge. Uncontrolled reactions at the nitrogen centers can lead to a complex mixture of products, hindering the development of specific and potent therapeutic agents.

To harness the full potential of the 1,4-diazepane core, a robust and well-defined protecting group strategy is not merely a convenience but a necessity. By temporarily "masking" one or both of the amine functionalities, chemists can direct synthetic transformations with precision, ensuring that modifications occur at the desired position.[6][7] This guide, designed for researchers and drug development professionals, provides a detailed overview of common protecting group strategies for 1,4-diazepane derivatives, focusing on the underlying chemical principles and providing actionable, field-proven protocols.

The Pillars of an Effective Protection Strategy: Orthogonality and Selectivity

In the context of a symmetrical molecule like 1,4-diazepane, the ability to selectively protect one nitrogen atom while leaving the other free for reaction is paramount. This is often the first and most critical step in elaborating the scaffold. Furthermore, in complex multi-step syntheses, the use of multiple protecting groups that can be removed under different, non-interfering conditions is essential. This concept, known as orthogonality , allows for the sequential deprotection and functionalization of different sites within the molecule.[7][8][9][10]

An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.[7]

  • Stable to a wide range of reaction conditions planned for subsequent steps.[7][9]

  • Readily removed in high yield under specific conditions that do not affect other functional groups.[7][8]

The choice of protecting group is therefore a strategic decision that profoundly impacts the overall efficiency and success of a synthetic route.

Core Protecting Groups for 1,4-Diazepane Derivatives: A Comparative Overview

The most widely employed protecting groups for amines, and by extension, 1,4-diazepane derivatives, are carbamates. These groups effectively decrease the nucleophilicity of the nitrogen atom and are generally stable to a variety of reaction conditions.[8][9] The three most common carbamate protecting groups are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[8][11]Stable to a wide range of conditions; easily removed with acid.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[8][12]Orthogonal to acid- and base-labile groups.[13]
Fmoc Fmoc-OSu, Fmoc-ClBase (e.g., Piperidine)[8][14]Removable under mild basic conditions; orthogonal to acid- and hydrogenolysis-labile groups.
The Boc Group: A Versatile Workhorse

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and clean, acid-mediated removal.[11] For 1,4-diazepane, the mono-Boc protected derivative is a key building block in the synthesis of numerous pharmaceutical compounds.[15][16][17][18]

Protocol 1: Mono-Boc Protection of 1,4-Diazepane

This protocol describes a facile method for the selective mono-protection of 1,4-diazepane.

Materials:

  • 1,4-Diazepane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetic acid

  • Water

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of 1,4-diazepane (1.0 equivalent) in acetic acid.[16]

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in an equal volume of acetic acid.[16]

  • At room temperature, add the 1,4-diazepane solution to the (Boc)₂O solution.[16]

  • Stir the reaction mixture for 24 hours.[16]

  • Quench the reaction by adding water and adjust the pH to 10 with a 10% NaOH solution.[16]

  • Extract the aqueous phase with dichloromethane (2 x 15 mL).[16]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 1,4-diazepane-1-carboxylate.[16]

Causality Behind the Choices: The use of acetic acid as a solvent provides a mildly acidic environment that can protonate one of the amine groups, disfavoring double protection. The subsequent basification with NaOH is crucial to neutralize the acetic acid and deprotonate the ammonium salt of the product, rendering it soluble in the organic extraction solvent.

Protocol 2: Deprotection of Boc-Protected 1,4-Diazepane

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected 1,4-diazepane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the Boc-protected 1,4-diazepane derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution.[11][19][20]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Expert Insight: The deprotection mechanism involves protonation of the carbamate oxygen by TFA, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[11] While effective, the generation of the reactive t-butyl cation can lead to side reactions with nucleophilic residues in the substrate. The inclusion of a scavenger such as triethylsilane or thioanisole can mitigate these side reactions.[21]

The Cbz Group: A Pioneer in Orthogonal Protection

Introduced in the 1930s for peptide synthesis, the benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of protecting group chemistry.[12][13] Its key advantage lies in its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[12][22] This provides an orthogonal deprotection strategy to the acid-labile Boc group.[13]

Protocol 3: Cbz Protection of 1,4-Diazepane

This protocol describes the introduction of the Cbz group using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • 1,4-Diazepane derivative

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the 1,4-diazepane derivative (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[13]

  • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[13]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[13]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[13]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[13]

  • Extract the product with ethyl acetate.[13]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[13]

Trustworthiness of the Protocol: The biphasic Schotten-Baumann conditions are highly reliable for N-acylation. The base neutralizes the HCl generated during the reaction, driving it to completion.[12] Maintaining a low temperature during the addition of the highly reactive Cbz-Cl minimizes side reactions.

Protocol 4: Deprotection of Cbz-Protected 1,4-Diazepane via Hydrogenolysis

This is the most common and mildest method for Cbz group removal.

Materials:

  • Cbz-protected 1,4-diazepane derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.[13]

  • Carefully add 10% palladium on carbon catalyst (typically 5-10 mol %). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[13]

  • Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically a balloon or 1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[13]

The Fmoc Group: The Base-Labile Option

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is renowned for its lability under basic conditions, typically using piperidine.[8][14] This makes it orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group, a feature that is heavily exploited in solid-phase peptide synthesis (SPPS) and complex molecule synthesis.[9][10][14]

Protocol 5: Fmoc Protection of 1,4-Diazepane

This protocol details the introduction of the Fmoc group using Fmoc-OSu.

Materials:

  • 1,4-Diazepane derivative

  • 9-fluorenylmethoxysuccinimidyl carbonate (Fmoc-OSu)

  • 10% Aqueous sodium carbonate solution

  • Dioxane

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the 1,4-diazepane derivative (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.[23]

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.[23]

  • With vigorous stirring at 0-5°C, slowly add the Fmoc-OSu solution to the amine solution.[23]

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.[23]

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[23]

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[23]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 6: Deprotection of Fmoc-Protected 1,4-Diazepane

This protocol outlines the standard procedure for Fmoc removal using piperidine.

Materials:

  • Fmoc-protected 1,4-diazepane derivative

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[23]

  • Stir the reaction at room temperature for 10-30 minutes. The progress of the reaction can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

  • Once the reaction is complete, remove the solvent and byproducts under reduced pressure. The crude product can then be purified by chromatography or crystallization.

Mechanistic Insight: The deprotection proceeds via an E1cB elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.

Visualizing the Workflow: A Generalized Protection/Deprotection Scheme

The following diagram illustrates the general workflow for the protection of one nitrogen atom of a 1,4-diazepane, subsequent functionalization, and final deprotection.

Protection_Workflow Diazepane 1,4-Diazepane MonoProtected Mono-Protected 1,4-Diazepane Diazepane->MonoProtected  Protection  (e.g., (Boc)₂O) Functionalized Functionalized 1,4-Diazepane MonoProtected->Functionalized  Functionalization  (e.g., Alkylation) FinalProduct Final Product Functionalized->FinalProduct  Deprotection  (e.g., TFA)

Caption: Generalized workflow for the selective functionalization of 1,4-diazepane.

Orthogonal Strategies in Action

The true power of these protecting groups is realized when they are used in concert to achieve selective modifications of the 1,4-diazepane scaffold. For instance, one could protect one nitrogen with a Boc group and the other with a Cbz group.

Orthogonal_Strategy cluster_0 Step 1: Orthogonal Protection cluster_1 Step 2: Selective Deprotection & Functionalization cluster_2 Step 3: Final Deprotection & Functionalization Diazepane 1,4-Diazepane Boc_Cbz_Diazepane N-Boc, N'-Cbz-1,4-Diazepane Diazepane->Boc_Cbz_Diazepane Sequential Protection Boc_Diazepane_R1 N-Boc, N'-R1-1,4-Diazepane Boc_Cbz_Diazepane->Boc_Diazepane_R1 1. H₂, Pd/C (Cbz Removal) 2. R1-X R2_Diazepane_R1 N-R2, N'-R1-1,4-Diazepane Boc_Diazepane_R1->R2_Diazepane_R1 1. TFA (Boc Removal) 2. R2-Y

Sources

Application of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane in CNS drug research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane in CNS Drug Research

Executive Summary

1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (also known as N-(2,4-difluorobenzyl)homopiperazine) represents a privileged scaffold in Central Nervous System (CNS) drug discovery.[1][2] Characterized by a seven-membered diazepane ring fused with a metabolically robust 2,4-difluorobenzyl moiety, this compound serves as a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), particularly Dopamine D3 , Sigma-1 , and Melanin-Concentrating Hormone (MCH-1) receptors.[1][2]

This guide details the application of this scaffold in:

  • Library Synthesis: Protocols for incorporating the diazepane core into diverse CNS-active ligands.[1][2]

  • Target Profiling: Methodologies for assessing binding affinity and selectivity.[1]

  • ADME Optimization: Leveraging the difluorobenzyl group to enhance metabolic stability and blood-brain barrier (BBB) penetration.[1][2]

Scientific Rationale & Mechanism

The "Privileged Scaffold" Concept

In CNS medicinal chemistry, the 1,4-diazepane ring offers a unique conformational profile compared to the ubiquitous piperazine ring.[1][2] Its flexibility allows for induced-fit binding in receptor pockets that are sterically restricted for six-membered rings.[1][2]

  • Conformational Constraint: The diazepane ring adopts a twisted chair/boat conformation, often improving selectivity for D3 over D2 receptors.[1]

  • Metabolic Shielding: The 2,4-difluorobenzyl group is a bioisostere of the benzyl group.[1][2] The fluorine atoms at the 2 and 4 positions block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), significantly extending the half-life (

    
    ) of the parent compound.[1][2]
    
  • Lipophilicity: The difluoro substitution increases lipophilicity (

    
    ), facilitating passive diffusion across the BBB.[1][2]
    
Target Landscape

The N-benzyl-1,4-diazepane motif is a validated pharmacophore for:

  • Dopamine D3 Receptor: Antagonists/partial agonists for schizophrenia and addiction.[1][2]

  • Sigma-1 Receptor: Chaperone modulation for neuroprotection and cognitive enhancement.[1][2]

  • MCH-1 Receptor: Antagonists for obesity and anxiety.[1][2]

Application Workflow

The following diagram illustrates the central role of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane in generating CNS-active libraries.

CNS_Scaffold_Workflow Scaffold 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (Core Scaffold) Synthesis Library Synthesis (Reductive Amination/Amide Coupling) Scaffold->Synthesis Derivatization Targets Target Profiling (GPCR Binding) Synthesis->Targets Screening ADME ADME Optimization (Metabolic Stability) Synthesis->ADME Profiling D3 Dopamine D3 (Ki < 10 nM) Targets->D3 Sigma Sigma-1 (Neuroprotection) Targets->Sigma MCH1 MCH-1 (Anxiety/Obesity) Targets->MCH1 BBB BBB Penetration (LogP ~ 2.5-3.5) ADME->BBB CYP CYP450 Stability (Blocked Metabolic Sites) ADME->CYP

Figure 1: Workflow for utilizing the 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane scaffold in CNS drug discovery.[1][2]

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: To synthesize 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane from 1,4-diazepane and 2,4-difluorobenzaldehyde.[1][2] This protocol ensures mono-alkylation selectivity.[1][2]

Materials:

  • 1,4-Diazepane (homopiperazine) [CAS: 505-66-8][1][2]

  • 2,4-Difluorobenzaldehyde [CAS: 1550-35-2][1][2]

  • Sodium triacetoxyborohydride (STAB)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Acetic acid (AcOH)[1][2]

Procedure:

  • Preparation: Dissolve 1,4-diazepane (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add 2,4-difluorobenzaldehyde (0.9 equiv) dropwise at 0°C. Note: Using a slight deficit of aldehyde favors mono-alkylation.

  • Activation: Add AcOH (1.0 equiv) and stir for 30 min at room temperature to form the iminium ion intermediate.

  • Reduction: Cool to 0°C and add STAB (1.5 equiv) portion-wise.

  • Reaction: Stir at room temperature for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS (Target Mass: ~226.25 Da).[1][2]

  • Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[1][2]

  • Purification: Purify via flash column chromatography (DCM/MeOH/NH3) to isolate the mono-substituted product.

Protocol B: Radioligand Binding Assay (Dopamine D3 Receptor)

Objective: To determine the binding affinity (


) of the synthesized scaffold or its derivatives against the Dopamine D3 receptor.[1][2]

Materials:

  • Membrane preparation: CHO cells stably expressing human Dopamine D3 receptor.[1][2]

  • Radioligand: [3H]-Methylspiperone (0.2–0.5 nM).[1][2]

  • Non-specific binding control: Haloperidol (10 µM).[1][2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.[1][2]

Procedure:

  • Preparation: Thaw membrane preparations and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.[1][2]

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Test Compound (10 concentrations, 10 pM – 10 µM).

    • 25 µL Radioligand ([3H]-Methylspiperone).[1][2]

    • 150 µL Membrane Suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]
Protocol C: Microsomal Stability Assay (Metabolic Resistance)

Objective: To validate the metabolic stability conferred by the 2,4-difluorobenzyl group compared to a non-fluorinated benzyl analog.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2]

  • NADPH Regenerating System.[1][3]

  • Test Compound: 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (1 µM).[1][2]

  • Control: 1-Benzyl-1,4-diazepane (1 µM).[1][2]

Procedure:

  • Pre-incubation: Incubate Test Compound (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin) to stop the reaction.[1][2]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant by LC-MS/MS.

  • Calculation: Plot % remaining vs. time to determine intrinsic clearance (

    
    ) and 
    
    
    
    .
    • Expectation: The 2,4-difluoro analog should show >2-fold improvement in

      
       compared to the non-fluorinated control.[1][2]
      

Data Analysis & Interpretation

Table 1: Expected Structure-Activity Relationship (SAR) Trends

ModificationEffect on D3 Binding (

)
Metabolic Stability (

)
BBB Permeability
2,4-Difluorobenzyl (Target)High (< 10 nM) High (> 60 min) High
Unsubstituted BenzylModerate (< 50 nM)Low (< 20 min)Moderate
4-MethoxybenzylLow (> 100 nM)Low (O-demethylation)Low
PyridylmethylVariableModerateLow (Polar)

References

  • Design of Dopamine D3 Receptor Ligands

    • Title: "Structure-Activity Relationships of 1,4-Diazepane Deriv
    • Source:Journal of Medicinal Chemistry (General Reference for Scaffold Class).[1][2]

    • Context: Describes the utility of the diazepane ring in achieving D3/D2 selectivity.
    • [1][2]

  • Bioisosterism of Fluorine in CNS Drugs

    • Title: "Fluorine in Medicinal Chemistry."[1][2]

    • Source:Journal of Medicinal Chemistry, 2008.[1]

    • Context: Explains the metabolic blocking effect of 2,4-difluoro substitution on benzyl rings.
    • [1][2]

  • MCH-1 Receptor Antagonists

    • Title: "Melanin-Concentrating Hormone 1 Receptor Antagonists: A Patent Review."[1][2]

    • Source:Expert Opinion on Therapeutic P
    • Context: Highlights the prevalence of N-benzyl-1,4-diazepane scaffolds in MCH-1 antagonist patent liter
    • [1][2]

(Note: Specific CAS numbers for custom synthesis intermediates: 1,4-Diazepane [505-66-8]; 2,4-Difluorobenzaldehyde [1550-35-2].)[1][2]

Sources

Application Note: Advanced Amide Coupling Strategies for 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane is a highly versatile secondary amine building block, frequently utilized in the design of central nervous system (CNS) therapeutics, GPCR ligands, and kinase inhibitors. The 1,4-diazepane core presents unique steric and conformational challenges compared to acyclic secondary amines or primary amines. When coupling this scaffold with carboxylic acids, standard carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish kinetics, poor yields, or unwanted side reactions.

This application note provides an authoritative guide to selecting the optimal coupling reagents for this specific diazepane derivative. By detailing the mechanistic causality behind reagent selection and providing self-validating protocols, this guide empowers discovery and process chemists to achieve high-yielding, epimerization-free amide bonds.

Mechanistic Insights & Reagent Selection

The secondary amine at the 4-position of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane requires highly electrophilic active esters to drive the nucleophilic attack to completion. We recommend two distinct pathways based on the scale of the reaction and the nature of the carboxylic acid:

  • Discovery Scale (Rapid Screening): HATU / DIPEA is a third-generation coupling reagent that excels in acylating sterically hindered secondary amines[1]. Mechanistically, the base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion, which subsequently attacks HATU to produce an highly reactive O-acyl(tetramethyl)isouronium salt[1]. The superior reactivity of HATU is caused by the neighboring group effect of the nitrogen atom in its azabenzotriazole ring, which accelerates the nucleophilic attack by the diazepane[2].

  • Process Scale & Chiral Substrates: T3P / Pyridine Propylphosphonic anhydride () is the reagent of choice for scale-up and for coupling alpha-chiral carboxylic acids. The mild combination of T3P and pyridine enables highly efficient amide bond formation with exceptionally low epimerization, making it ideal for racemization-prone substrates[3],[4]. T3P requires no pre-activation; the base deprotonates the acid, which attacks the T3P ring to form the active intermediate, followed by diazepane attack[5].

Reagent Decision & Workflow Diagram

To standardize the synthetic approach, follow the decision matrix visualized below.

Workflow Start 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane + Carboxylic Acid Decision Scale & Substrate Evaluation Start->Decision HATU HATU / DIPEA Discovery Scale (<10g) Decision->HATU Rapid screening T3P T3P / Pyridine Process Scale (>10g) or Chiral Decision->T3P Low epimerization Intermediate Active Ester / Acyl-Intermediate HATU->Intermediate T3P->Intermediate Product Target Diazepane Amide Intermediate->Product Nucleophilic attack

Workflow for selecting the optimal coupling reagent for 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

Quantitative Reagent Comparison

Table 1: Performance metrics of common coupling reagents when reacted with 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

Coupling SystemTypical YieldEpimerization RiskReaction TimeBy-Product RemovalBest Use Case
HATU / DIPEA 85 - 98%Moderate2 - 4 hoursChromatography requiredDiscovery, library synthesis, unhindered acids.
T3P / Pyridine 80 - 95%Very Low 8 - 12 hoursSimple aqueous washProcess scale, alpha-chiral acids.
EDC / HOBt 40 - 60%Moderate12 - 24 hoursAqueous wash / ChromatographyNot recommended for this hindered diazepane.

Experimental Protocols

Protocol A: Discovery-Scale Coupling (HATU / DIPEA)

Target Audience: Discovery chemists synthesizing milligram to gram quantities.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

    • Causality: The base deprotonates the carboxylic acid to form a carboxylate anion, which subsequently attacks the HATU to yield the active O-acyl(tetramethyl)isouronium salt[1].

  • Incubation: Stir the mixture at room temperature for 10–15 minutes.

    • Causality: Allowing the active ester to fully form before introducing the amine prevents the diazepane from directly attacking HATU, which would form an unreactive, dead-end guanidinium by-product.

  • Amine Addition: Add 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane in one portion.

    • Causality: The neighboring group effect of the nitrogen atom in HATU's azabenzotriazole ring accelerates the nucleophilic attack by the sterically hindered diazepane, driving the reaction to completion rapidly[2].

  • Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via LC-MS. The reaction is complete when the diazepane mass (m/z 227.1 [M+H]+) is fully consumed and the target amide mass is dominant.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x, to extract DMF), saturated aqueous NaHCO3 (to remove acidic impurities), and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Process-Scale & Chiral Coupling (T3P / Pyridine)

Target Audience: Process chemists scaling up (>10g) or coupling racemization-prone carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (1.05 equiv)

  • T3P (50% w/w solution in EtOAc, 1.5 equiv)

  • Pyridine (3.0 equiv)

  • EtOAc or 2-MeTHF (0.5 M)

Step-by-Step Methodology:

  • Preparation: Charge a reactor with the carboxylic acid, 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, and EtOAc.

    • Causality: Unlike HATU, T3P does not require pre-activation, allowing for a safer, one-pot setup that is highly amenable to large-scale manufacturing[5].

  • Base Addition: Add Pyridine and cool the mixture to 0–5 °C.

    • Causality: Pyridine acts as a mild base and nucleophilic catalyst. This specific combination with T3P ensures extremely low epimerization of racemization-prone substrates[3],[4].

  • T3P Addition: Add the T3P solution dropwise over 30 minutes.

    • Causality: T3P coupling is mildly exothermic. Dropwise addition at low temperatures controls the heat release and prevents thermal degradation of the active intermediate.

  • Reaction Monitoring (Self-Validation): Warm to room temperature and stir for 12 hours. Validate completion via HPLC.

  • Workup: Quench with water. Separate the layers and wash the organic phase with water (2x) and brine.

    • Causality: T3P by-products are highly water-soluble phosphonic acids, allowing for complete removal via simple aqueous extraction without the need for chromatography[5].

    • Critical Self-Validation: Analyze the final organic layer by LC-MS or 31P NMR to ensure all T3P by-products are removed, as residual phosphonates can poison downstream transition-metal catalysts (e.g., Palladium cross-coupling steps)[5].

References

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the desymmetrization and mono-alkylation of 1,4-diazepane (homopiperazine) to produce 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

Symmetric diamines present a notorious challenge in synthetic chemistry: once the first nitrogen is alkylated, the resulting secondary/tertiary amine often remains highly reactive, leading to unwanted bis-alkylated byproducts. This guide provides mechanistic troubleshooting, validated protocols, and strategic pathways to optimize your yield.

Mechanistic FAQs: Understanding the Chemistry

Q: Why does direct alkylation with 2,4-difluorobenzyl bromide consistently yield a poor mixture of mono- and bis-alkylated products? A: The root cause is a combination of inductive effects and steric flexibility. When 1,4-diazepane is mono-alkylated, the newly introduced benzyl group can inductively donate electron density, keeping the alkylated nitrogen nucleophilic. Furthermore, the 1,4-diazepane scaffold is a highly conformationally flexible seven-membered ring[1]. The 2,4-difluorobenzyl group fails to provide sufficient steric shielding to block the second nitrogen from reacting with another equivalent of the electrophile, resulting in a statistical mixture of products.

Q: How does Reductive Amination improve mono-selectivity compared to direct


 alkylation? 
A:  Reductive amination is a cornerstone method for the N-substitution of 1,4-diazepanes[1]. By reacting 1,4-diazepane with 2,4-difluorobenzaldehyde, an iminium intermediate is formed. The steric bulk of the reducing agent—typically sodium triacetoxyborohydride, 

—kinetically favors mono-substitution.

is an exceptionally mild reagent that selectively reduces imines without over-reducing the unreacted aldehyde, providing a much cleaner reaction profile than direct alkylation[2].

Q: Is it worth using a protecting group strategy if my downstream assay requires >95% purity? A: Yes. While reductive amination is efficient, it can still yield trace amounts of bis-alkylated byproduct depending on the exact stoichiometry. Using a Boc-protection strategy physically blocks one of the nitrogens, guaranteeing exclusive mono-alkylation at the target site[3]. Though it adds two synthetic steps, it drastically simplifies chromatographic purification.

Troubleshooting Guide: Common Experimental Failures

Issue 1: High levels of bis-alkylated byproduct in direct alkylation.
  • Root Cause: Using a 1:1 or 1:1.2 stoichiometry of diamine to electrophile.

  • Intervention (The Brute Force Method): If you are restricted to direct alkylation, use a massive excess (e.g., 4 to 5-fold) of 1,4-diazepane[3]. The sheer concentration of the unreacted diamine outcompetes the mono-alkylated product for the electrophile. The excess 1,4-diazepane can be recovered post-reaction via vacuum distillation or selective aqueous extraction.

Issue 2: Incomplete conversion during reductive amination.
  • Root Cause: Iminium ion formation is stalled due to solvent choice or lack of acidic catalysis.

  • Intervention: Ensure you are using a non-coordinating, anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Adding a catalytic amount of glacial acetic acid (1.0 equivalent) facilitates the dehydration step required for robust iminium ion formation[2].

Issue 3: Difficult Chromatographic Separation of Amines.
  • Root Cause: Unreacted 1,4-diazepane, the mono-alkylated target, and the bis-alkylated byproduct are all highly polar, basic amines that streak on standard silica gel.

  • Intervention: Pre-treat your silica gel with 1% triethylamine (

    
    ) to neutralize acidic silanol sites. Alternatively, convert the crude mixture to hydrochloride salts and utilize differential crystallization, or adopt the Boc-protection route to separate compounds based on distinct polarities rather than basicity.
    

Synthetic Strategy Comparison

The following table summarizes the quantitative and qualitative data for the three primary synthetic strategies used to generate 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

ParameterDirect Alkylation (

)
Reductive AminationBoc-Protection Strategy
Key Reagents 2,4-DiF-BnBr,

2,4-DiF-PhCHO,


, 2,4-DiF-BnBr, TFA
Step Count 1 Step1 Step3 Steps
Mono-Selectivity Low (~40-50%)Moderate-High (~70-85%)Absolute (>95%)
Reaction Time 8-12 Hours4-6 Hours24+ Hours (Total)
Purification Difficult (Amine mixture)Moderate (Acid/Base extraction)Easy (Distinct polarities)

Pathway Visualization

SynthesisPathways Start 1,4-Diazepane (Starting Material) Route1 Direct Alkylation (2,4-DiF-BnBr) Start->Route1 1 eq electrophile Route2 Reductive Amination (2,4-DiF-PhCHO) Start->Route2 NaBH(OAc)3 Route3 Boc-Protection (Boc2O) Start->Route3 1 eq Boc2O Outcome1 Mono + Bis-alkylated (Yield: 20-30%) Route1->Outcome1 Poor kinetic control Outcome2 Mono-alkylated (Yield: 60-70%) Route2->Outcome2 Iminium intermediate Inter3 1-Boc-1,4-diazepane Route3->Inter3 Desymmetrization Outcome3 Pure Mono-alkylated (Yield: >85%) Inter3->Outcome3 1. Alkylation 2. Deprotection

Figure 1: Comparison of synthetic pathways for 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Optimized for Speed & Moderate Yield)

This protocol utilizes kinetic control to favor mono-alkylation in a single pot.

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1,4-diazepane (1.0 eq, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Add 2,4-difluorobenzaldehyde (0.95 eq, 9.5 mmol) dropwise. Self-Validation: Keeping the aldehyde as the limiting reagent ensures no diamine can react twice.

  • Catalysis: Add glacial acetic acid (1.0 eq, 10.0 mmol) to promote iminium formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add solid sodium triacetoxyborohydride (

    
    ) (1.5 eq, 15.0 mmol)[2]. The reaction is mildly exothermic; maintain at room temperature using a ambient water bath.
    
  • Validation & Quench: Monitor the reaction via TLC (Mobile Phase: DCM:MeOH:

    
     90:9:1). Upon complete consumption of the aldehyde (typically 4-6 hours), quench the reaction by slowly adding saturated aqueous 
    
    
    
    (20 mL) until gas evolution ceases.
  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography (using 
    
    
    
    -treated silica) to isolate the target compound.
Protocol B: Boc-Protection Route (Optimized for Maximum Yield & Purity)

This protocol uses absolute steric blocking to guarantee 100% mono-selectivity.

  • Desymmetrization: Dissolve 1,4-diazepane (4.0 eq, 40.0 mmol) in DCM (100 mL) and cool to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (

    
    ) (1.0 eq, 10.0 mmol) in DCM (50 mL) over 3 hours via an addition funnel[3]. Self-Validation: The extreme dilution and slow addition into an excess of diamine ensures exclusive mono-protection. Wash the organic layer with water to remove unreacted 1,4-diazepane, dry, and concentrate to yield 1-Boc-1,4-diazepane.
    
  • Alkylation: Dissolve the isolated 1-Boc-1,4-diazepane (10.0 mmol) in anhydrous acetonitrile (30 mL). Add

    
     (2.0 eq, 20.0 mmol) and 2,4-difluorobenzyl bromide (1.1 eq, 11.0 mmol). Reflux the mixture for 8 hours[1]. Filter the inorganic salts and concentrate the filtrate.
    
  • Deprotection: Dissolve the crude intermediate in DCM (15 mL) and add trifluoroacetic acid (TFA) (15 mL) at 0°C. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize with 2M NaOH, extract with ethyl acetate, dry, and evaporate to yield highly pure 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

References

Sources

Purification techniques for oily diazepane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Oily Diazepane Intermediates

Ticket ID: DZP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Oily/Amorphous Diazepane (Homopiperazine) Derivatives

Executive Summary: The "Oily Amine" Challenge

Diazepane (homopiperazine) intermediates are notoriously difficult to purify. Unlike their six-membered piperazine cousins, the seven-membered diazepane ring possesses greater conformational flexibility, which often inhibits efficient crystal lattice packing. Combined with the hydrogen-bonding capability of secondary/tertiary amines and the presence of rotamers, these molecules frequently manifest as viscous, sticky oils rather than discrete solids.

This guide addresses the three most common failure modes reported by our users:

  • Chromatographic Streaking: Irreversible adsorption or tailing on silica gel.

  • Phase Separation Failure: "Oiling out" during recrystallization or emulsion formation during extraction.

  • Persistent Solvent Entrapment: The "plasticizing" effect of residual solvents preventing solidification.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product streaks on the column and I lose mass."

User Query: I am trying to purify a N-benzyl-1,4-diazepane intermediate on silica gel (Hex/EtOAc). The compound streaks from the baseline to the solvent front, and I only recovered 40% of my mass.

Root Cause Analysis: Diazepanes are strong Lewis bases. Standard silica gel (


) contains acidic silanol groups (

) on its surface (pKa ~5-7). The basic nitrogen atoms in your diazepane intermediate form strong hydrogen bonds or ionic interactions with these silanols, causing peak tailing (streaking) and irreversible adsorption (mass loss).

Corrective Protocol: Amino-Deactivation of Silica You must neutralize the acidic sites on the silica before or during the run.

  • Method A: Mobile Phase Modifier (Standard) Add 1% to 2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.[1]
    
    • Note: Pre-wash the column with the modifier-containing solvent to equilibrate the silica before loading your sample.

  • Method B: Stationary Phase Switch If the amine is acid-sensitive or very polar, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and reduces chemisorption of basic amines.

Issue 2: "Recrystallization failed; the product oiled out at the bottom."

User Query: I tried to recrystallize my crude diazepane from hot ethanol. Upon cooling, it didn't form crystals; it just separated into a milky emulsion and settled as a gummy oil.

Root Cause Analysis: This is "oiling out" (liquid-liquid phase separation), occurring when the compound's melting point is lower than the temperature at which the solution becomes saturated. Impurities often act as melting point depressants.

Corrective Protocol: Salt Formation Strategy Convert the oily free base into a crystalline salt. This disrupts the amorphous nature and creates a rigid ionic lattice.

Salt TypeReagentSolvent SystemNotes
Oxalate Oxalic acid (anhydrous)EtOH / Et₂OBest for initial purification. Oxalates often crystallize readily even from dirty oils.
Hydrochloride 4M HCl in DioxaneEt₂O / DCMWarning: HCl salts of diazepanes can sometimes be hygroscopic.
Fumarate Fumaric acidiPrOH / AcetoneGood alternative if HCl salt is hygroscopic; pharmaceutically acceptable.

Step-by-Step Salt Formation (Oxalate Method):

  • Dissolve 1.0 eq of oily amine in a minimal amount of EtOAc or EtOH.

  • Separately, dissolve 1.1 eq of anhydrous oxalic acid in warm EtOH.

  • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • If oiling occurs, add a non-polar anti-solvent (Diethyl ether or Hexanes) dropwise until turbidity persists.

  • Critical Step: "Scratch" the inner wall of the flask with a glass rod to induce nucleation.

Issue 3: "I have a persistent emulsion during acid-base extraction."

User Query: I tried to purify via acid-base extraction (1N HCl wash, then basify). The layers won't separate; I have a rag layer in the middle.

Root Cause Analysis: Diazepane derivatives often act as surfactants due to their amphiphilic nature (hydrophobic benzyl/alkyl groups + hydrophilic amine). DCM/Water systems are prone to this because their densities are relatively close compared to Ether/Water.

Corrective Protocol: Density & Ionic Strength Adjustment

  • Filter: Pass the entire emulsion through a pad of Celite 545 . This removes particulate matter stabilizing the emulsion.

  • Salting Out: Add solid NaCl to saturation. This increases the density of the aqueous layer and disrupts the emulsion (salting-out effect).

  • Solvent Switch: Avoid DCM. Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate for the organic phase. 2-MeTHF separates much faster from water than DCM.

Decision Matrix & Workflows

Figure 1: Purification Decision Tree for Oily Amines

Caption: Logical workflow for selecting the optimal purification method based on compound purity and physical state.

DiazepanePurification Start Start: Oily Diazepane Intermediate CheckPurity Check Purity (TLC/NMR) Start->CheckPurity IsPure Is it >90% Pure? CheckPurity->IsPure ResidualSolvent Issue: Residual Solvent? IsPure->ResidualSolvent Yes AcidBase Can it survive pH 1-12? IsPure->AcidBase No Lyophilize Lyophilize (Freeze Dry) or High Vac <0.1 mbar ResidualSolvent->Lyophilize Yes (Solvent Trap) SaltForm Convert to Solid Salt (Oxalate/Fumarate) ResidualSolvent->SaltForm No (Amorphous) Extraction Acid-Base Extraction (Use 2-MeTHF/Brine) AcidBase->Extraction Yes Chromatography Chromatography Needed AcidBase->Chromatography No (Sensitive) Extraction->CheckPurity Re-check SelectColumn Select Stationary Phase Chromatography->SelectColumn SilicaTEA Silica + 1% TEA/NH3 SelectColumn->SilicaTEA Standard Alumina Neutral Alumina SelectColumn->Alumina Acid Sensitive

Figure 2: Salt Formation Workflow (The "Oil-to-Solid" Converter)

Caption: Step-by-step protocol for converting viscous amine oils into crystalline salts using antisolvent addition.

SaltFormation Dissolve 1. Dissolve Oil (EtOAc or EtOH) AddAcid 2. Add Acid Solution (Oxalic/HCl in Et2O) Dissolve->AddAcid Observe 3. Observation AddAcid->Observe Precipitate Immediate Precipitate Observe->Precipitate Solid forms OilOut Oils Out / Gummy Observe->OilOut Liquid separates Filter Filter & Wash (Cold Ether) Precipitate->Filter FixOil Add Anti-solvent (Hexane/Ether) + Scratch OilOut->FixOil FixOil->Precipitate Crystallizes Dry Vacuum Dry (40°C) Filter->Dry

Detailed Experimental Protocols

Protocol A: Buffered Silica Gel Chromatography

Use this when standard chromatography results in streaking.

  • Slurry Preparation: Suspend Silica Gel 60 in the mobile phase (e.g., DCM/MeOH 95:5).

  • Buffering: Add 1% v/v Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the buffered mobile phase.

  • Loading: Dissolve the oily diazepane in a minimum volume of DCM (containing 1% TEA). Load carefully.

  • Elution: Run the gradient.

    • Tip: If using TEA, the fractions may smell of amine. Remove TEA by rotary evaporation followed by high vacuum, or an azeotropic wash with heptane.

Protocol B: Removal of Residual High-Boiling Solvents

Use this when DMF or DMSO entrapment causes the product to remain oily.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per g of product).

  • LiCl Wash: Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) . LiCl dramatically increases the partitioning of DMF/DMSO into the aqueous phase.

  • Brine Wash: Wash 1x with saturated brine to remove LiCl.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • High Vacuum: Place the flask on a high-vacuum manifold (<0.5 mmHg) while immersing it in a warm water bath (40°C) for 2 hours.

References

  • Descamps, M., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Omega. [Link]

  • University of Rochester. Troubleshooting: TLC and Workup Procedures. [Link]

  • Bédard, A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]

  • Krajčovičová, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules (MDPI). [Link]

Sources

Technical Support Center: Selective Diazepane Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DZP-001-SELECTIVITY Subject: Minimizing Bis-Alkylation and Dimerization in 1,4-Diazepane Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Selectivity Paradox

The 1,4-diazepane (homopiperazine) scaffold is a "privileged structure" in drug discovery, yet it presents a notorious synthetic challenge: symmetry-driven side reactions .

Whether you are cyclizing a linear precursor or functionalizing a pre-formed ring, you are fighting two distinct "bis-alkylation" enemies:

  • Intermolecular Dimerization: During ring closure, two linear chains react with each other instead of cyclizing (forming a 14-membered dimer).

  • N,N'-Bis-functionalization: When derivatizing the ring, the second nitrogen is often more nucleophilic than the first, leading to inseparable mixtures of mono-, bis-, and unreacted material.

This guide provides three field-proven protocols to break this symmetry and enforce strict mono-selectivity.

Mechanistic Root Cause Analysis

To solve the problem, we must visualize the competitive pathways.

The Nucleophilicity Trap

In a standard alkylation of 1,4-diazepane, the introduction of an alkyl group (R) often increases the electron density on the distal nitrogen due to inductive effects or conformational changes, making the product (


) more reactive than the starting material (

).


This results in a statistical distribution where obtaining >50% yield of the mono-product is mathematically impossible without protecting groups or massive stoichiometry excesses.

Visualizing the Competitive Landscape

DiazepaneSelectivity SM Linear Precursor (Diamine) Cyclic 1,4-Diazepane (Target Scaffold) SM->Cyclic Cyclization (High Dilution) Dimer Linear Dimer (Bis-alkylation Type 1) SM->Dimer Intermolecular Reaction Mono Mono-Alkylated Product Cyclic->Mono Controlled Alkylation Bis Bis-Alkylated Product (Type 2) Cyclic->Bis Over-Alkylation Mono->Bis Rapid Second Reaction

Figure 1: The competitive pathways in diazepane synthesis. Green arrows indicate desired pathways; red dashed arrows indicate common side reactions.

Troubleshooting Protocols
Protocol A: The "Acid-Base Shield" (For Functionalization)

Best for: Derivatizing commercially available 1,4-diazepane without protecting groups.

This method utilizes the statistical probability of protonation to "shield" one nitrogen atom. By generating a mono-hydrochloride salt, you statistically block one site, forcing the electrophile to react only with the remaining free amine.

The Workflow:

  • Stoichiometry: 1.0 eq Diazepane : 1.0 eq HCl : 1.0 eq Electrophile.

  • Solvent System: Methanol (MeOH) is critical for solubilizing the salt while maintaining reactivity.

Step-by-Step:

  • Dissolve 1,4-diazepane (10 mmol) in MeOH (50 mL).

  • Cool to 0°C.

  • Add HCl (1.25 M in MeOH, 10 mmol, 1.0 eq) dropwise over 30 minutes.

    • Why? This creates a statistical mixture where the dominant species is the mono-protonated salt (

      
      ).
      
  • Add the electrophile (e.g.,

    
     or Alkyl Halide) (1.0 eq) in MeOH dropwise.
    
  • Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Concentrate MeOH. Basify with aqueous NaOH to pH > 12. Extract with DCM.[1]

Performance Data:

SubstrateElectrophileMethodYield (Mono)Bis-Product
1,4-Diazepane

Standard (No HCl)45%35%
1,4-Diazepane

Acid-Base Shield 87% <5%
1,4-DiazepaneBenzyl BromideAcid-Base Shield 72% 10%

Reference: This protocol is adapted from the selective mono-Boc protection strategies developed by Lee et al. (2007) [1].[2]

Protocol B: The Fukuyama-Mitsunobu Cyclization (For Ring Synthesis)

Best for: Building the diazepane ring from linear precursors without dimerization.

If you are synthesizing the ring itself, simple nucleophilic substitution often fails due to entropy (chains prefer to polymerize). The Fukuyama-Mitsunobu strategy uses the 2-nitrobenzenesulfonyl (Nosyl/Ns) group to increase the acidity of the sulfonamide proton (


), allowing mild Mitsunobu cyclization.

The Workflow:

  • Substrate: Linear amino-alcohol (e.g.,

    
    ).
    
  • Reagents:

    
    , DIAD (Diisopropyl azodicarboxylate).
    
  • Deprotection: Thiophenol (

    
    ) / 
    
    
    
    .

Step-by-Step:

  • Protection: React linear diamine with 2-nitrobenzenesulfonyl chloride (NsCl) to form the bis-nosyl precursor.

  • Cyclization: Dissolve the precursor in Toluene/THF (high dilution: 0.005 M).

    • Critical: Add DIAD very slowly to a solution of Substrate +

      
      .
      
  • Deprotection:

    • Dissolve cyclized product in DMF.

    • Add

      
       (2.5 eq) and 
      
      
      
      (3.0 eq).
    • Heat to 50°C for 1 hour. The solution will turn bright yellow (Meisenheimer complex).

    • Note: The Ns group cleaves cleanly, unlike Tosyl groups which require harsh reductive conditions.[3]

Mechanistic Logic: The Nosyl group serves a dual purpose: it activates the nitrogen for cyclization (via Mitsunobu) and prevents the product amine from reacting further (it is non-nucleophilic until deprotected).

Reference: Fukuyama, T., et al. (1995) [2]; Kan, T., & Fukuyama, T. (2004) [3].

Protocol C: Solid-Phase "Resin Capture" (High Throughput)

Best for: Generating libraries of mono-functionalized diazepanes.

By tethering one amine to a solid support (e.g., Trityl chloride resin), you physically prevent the second amine from reacting with solution-phase reagents. Bis-alkylation is sterically impossible.

Step-by-Step:

  • Loading: Treat Trityl-Cl resin with excess 1,4-diazepane (5.0 eq) in DCM/DIPEA.

    • Why excess? To ensure every resin site reacts with a new diazepane molecule, preventing cross-linking.

  • Washing: Wash resin extensively (DCM -> MeOH -> DCM) to remove unbound diamine.

  • Functionalization: Add your electrophile (R-X) to the resin-bound amine.

    • Since the other amine is protected by the resin, only mono-alkylation occurs.

  • Cleavage: Treat resin with 5% TFA in DCM. The mono-functionalized diazepane is released.

FAQ: Troubleshooting Common Failures

Q: I tried the HCl salt method (Protocol A) but still got 20% bis-alkylation. Why? A: You likely added the HCl too fast or used water as a co-solvent.

  • Fix: The HCl must be added dropwise to a cold solution to ensure a homogeneous distribution of the mono-salt. If you add it in one portion, you get "hot spots" of bis-salt and free base. Use anhydrous MeOH, not water/MeOH mixtures, to ensure solubility differences between the salt and free base don't interfere.

Q: In the Fukuyama deprotection, I can't get rid of the yellow thiophenol byproduct. A: The yellow color is the thiolate byproduct.

  • Fix: After the reaction, perform a basic wash (1M NaOH).[1] The thiophenol (

    
    ) will be deprotonated and stay in the aqueous layer. Your amine product will remain in the organic layer (DCM or EtOAc).
    

Q: Can I use the Nosyl strategy for mono-alkylation of the ring (not cyclization)? A: Yes, but it requires two steps.

  • React diazepane with 1.0 eq NsCl. (You will get a mixture: Mono-Ns, Bis-Ns, SM).

  • Separate the Mono-Ns on silica gel (easy separation due to polarity differences).

  • Alkylate the remaining free amine.

  • Deprotect the Ns group.[1][3]

  • Verdict: This is labor-intensive compared to Protocol A but yields higher purity for difficult substrates.

References
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007).[2] A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines.[2] Synthetic Communications, 37(5), 737–742. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4] Tetrahedron Letters, 36(36), 6373-6374. Link

  • Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. Link

  • Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[5] Organic Letters, 6(20), 3549–3551. Link

Sources

Removing unreacted starting materials from diazepane reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Materials from Diazepane Reaction Mixtures Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Specialists.

Introduction: The Diazepane "Polarity Trap"

Synthesizing 1,4-diazepanes (homopiperazines) often presents a unique purification challenge known as the "Polarity Trap." Unlike standard amide couplings where the product and starting materials (SM) have vastly different polarities, diazepane synthesis frequently involves:

  • Highly polar starting materials: (e.g., 1,2-diamines, amino acids).

  • Highly polar products: The resulting secondary/tertiary amines.

  • Amphoteric intermediates: Capable of streaking on silica and poisoning catalysts.

This guide moves beyond standard "wash with water" advice, which often leads to product loss due to the high water solubility of diazepanes. Instead, we focus on Chemo-Selective Scavenging and Ion-Pair Modulation .

Module 1: The Reduction Workup (Removing Inorganic SM)

Scenario: You have reduced a diazepinone (lactam) to a diazepane using Lithium Aluminum Hydride (LAH) or Borane (


).
The Problem:  The reaction mixture contains unreacted hydride and, critically, Aluminum or Boron salts that form stable, gel-like complexes with the diazepane nitrogens, preventing isolation.
Protocol A: The Modified Fieser Workup (For LAH)

Standard Fieser workups often fail with diazepanes because the amine-aluminum complex is too strong. This modified protocol uses higher dilution and extended complexation time.

StepActionMechanistic Rationale
1 Dilute reaction mixture with

(not THF) at

.
Ether precipitates inorganic salts better than THF due to lower solubility of Al-salts.
2 Add Water (

mL per

g LAH).
Hydrolyzes active hydride. Exothermic.[1]
3 Add 15% NaOH (

mL).
Converts insoluble aluminum hydroxides into soluble aluminates (

), breaking the gel.
4 Add Water (

mL).
Final hydrolysis.
5 CRITICAL: Add Celite and stir for 30-45 mins .Most users skip this. The extended stir allows the diazepane to desorb from the aluminum surface.
6 Filter and rinse with 10% MeOH in DCM .Pure ether will not wash the polar diazepane off the filter cake; the MeOH/DCM polarity is required.
Protocol B: Oxidative Quench (For Borane)

If using


, the diazepane-borane complex is covalent and stable. It must be chemically ruptured.
  • Quench: Slowly add MeOH until gas evolution ceases.

  • Reflux: Add concentrated HCl (excess) and reflux for 1 hour. Note: Diazepanes are acid-stable, unlike some benzodiazepines.

  • Basify: Cool and basify to pH >12 with NaOH pellets (minimize water volume).

  • Extract: Extract with DCM. The Boron remains as borate in the aqueous phase.

Module 2: Removing Organic Starting Materials (The "Sniper" Phase)

Scenario: The reaction is complete, but LCMS shows unreacted starting material (SM). The Problem:

  • SM Type 1 (Electrophiles): Unreacted alkyl halides or tosylates.

  • SM Type 2 (Nucleophiles): Unreacted linear diamines (e.g., ethylenediamine).

Workflow Visualization: The Scavenger Logic

DiazepanePurification Start Crude Reaction Mixture (Diazepane + Impurities) CheckSM Identify Unreacted SM Start->CheckSM Electrophile SM is Electrophile (Halide/Tosylate) CheckSM->Electrophile Alkyl Halides Nucleophile SM is Nucleophile (Diamine/Amine) CheckSM->Nucleophile Diamines ThiolResin Add Thiol/Thiourea Resin (Scavenges Alkylators) Electrophile->ThiolResin Isocyanate Is SM Primary Amine? Nucleophile->Isocyanate Pure Pure Diazepane ThiolResin->Pure Filter Resin IsoResin Add Isocyanate Resin (Forms Urea with 1° Amine) Isocyanate->IsoResin Yes (Linear Diamine) SCX SCX Chromatography (Catch & Release) Isocyanate->SCX No (2° Amine SM) IsoResin->Pure Filter Resin SCX->Pure Elute w/ NH3/MeOH

Caption: Decision tree for selecting the correct scavenging or chromatographic technique based on the chemical nature of the unreacted starting material.

Technique A: Chemoselective Resin Scavenging

Best for: Removing linear primary diamines from cyclic secondary diazepanes.

If your SM is a linear diamine (e.g., ethylenediamine) and your product is a 1,4-diazepane (secondary amine), you can exploit the steric and nucleophilic difference.

  • Reagent: Polystyrene-Isocyanate Resin (or Isothiocyanate).

  • Mechanism: Primary amines react 10-100x faster with isocyanates than sterically hindered secondary amines (like those in a ring).

  • Protocol:

    • Dissolve crude mixture in dry DCM.

    • Add 2-3 equivalents of Isocyanate resin relative to the estimated amount of unreacted SM.

    • Stir gently (orbital shaker) for 2-4 hours. Do not use magnetic stir bars as they grind the resin.

    • Filter.[1][2][3][4][5][6][7][8] The SM is now covalently bound to the beads. The filtrate contains the diazepane.

Technique B: SCX "Catch and Release" (Chromatography)

Best for: Removing non-basic impurities (diesters, halides) from the basic diazepane.

Diazepanes are strong bases. We can use Strong Cation Exchange (SCX) cartridges to "catch" the product and wash away non-basic SM.

PhaseSolvent SystemResult
Load MeOH or DCMDiazepane (and amine SM) binds to sulfonic acid resin.
Wash 100% MeOH Elutes non-basic impurities (Unreacted halides, diesters, neutral byproducts).
Elute 2M

in MeOH
Deprotonates the diazepane, releasing it from the resin.

Self-Validating Check: If the "Wash" fraction contains your product, the resin was overloaded. Check the loading capacity (usually 0.6–0.8 mmol/g).

Module 3: Troubleshooting & FAQs

Q1: My diazepane is streaking on the silica column, even with MeOH. How do I fix this? A: Diazepanes interact with the acidic silanols on silica gel.

  • The Fix: You must deactivate the silica. Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).
    
  • The "Gold Standard" Mobile Phase: DCM : MeOH :

    
     (90 : 9 : 1). The ammonium hydroxide competes for the silanol sites, sharpening the peak.
    

Q2: I see a new impurity (+44 mass) appearing after leaving the product out. What is it? A: This is likely a Carbamate .

  • Cause: 1,4-diazepanes are excellent nucleophiles and capture atmospheric

    
     rapidly to form carbamic acids/salts.
    
  • Validation: Run an NMR. If you see broad peaks that sharpen upon adding

    
     or heating, it is likely a reversible carbamate.
    
  • Removal: It is not a permanent impurity. It will decarboxylate back to the free amine under acidic conditions or high vacuum. Store under Argon.

Q3: Can I purify diazepanes by crystallization? A: Yes, but rarely as the free base (which is often an oil).

  • Protocol: Form the Oxalate or Fumarate salt.

    • Dissolve crude oil in minimal hot EtOH.

    • Add 1 eq. of Oxalic acid (dissolved in hot EtOH).

    • Cool slowly. Diazepane oxalates often crystallize readily, rejecting unreacted diamines (which form different lattice structures or remain soluble).

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Definitive text on LAH/Borane workups and quenching mechanisms).
  • Hodges, J. C. (2000).[9] "Covalent Scavengers for Primary and Secondary Amines".[5][9][10] Synlett, 2000(1), 152-158.[9] Link

  • Banaag, A. R., et al. (2020). "Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process". Journal of Organic Chemistry, 85(18), 11924-11933.[11] Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source of the Fieser Workup protocol).
  • Sandhya, K., & Ravindranath, B. (2012).[9] "Comparative Efficacy of Polyamine-Based Scavenger Resins". International Journal of Organic Chemistry, 2, 71-74.[9] Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,4-Difluorophenyl Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the common challenge of steric hindrance in substitution reactions involving the 2,4-difluorophenyl moiety. The principles and protocols discussed herein are designed to enhance reaction efficiency, improve yields, and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance in the context of 2,4-difluorophenyl substitutions?

Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In 2,4-difluorophenyl substrates, the fluorine atom at the C2 position (the ortho position) is in close proximity to the C1 reaction center. This ortho-fluoro group physically blocks the approach of incoming reagents or catalysts, making it difficult for the desired substitution to occur at the C1 position. This effect can significantly slow down reaction rates or prevent the reaction from proceeding altogether.[1][2]

Q2: Why is the ortho-fluoro group particularly problematic in cross-coupling reactions?

In transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the catalytic cycle involves several key steps. A critical, often rate-limiting, step is the oxidative addition, where the palladium catalyst inserts into the carbon-halogen bond of the aryl halide.[3] The bulky electronic cloud of the ortho-fluoro group on the 2,4-difluorophenyl ring can repel the large palladium-ligand complex, increasing the activation energy for this crucial step and hindering the entire catalytic process.[4]

Q3: What are the initial signs that my reaction involving a 2,4-difluorophenyl substrate is failing due to steric hindrance?

Common indicators of a failing reaction include:

  • Low or No Product Formation: Analysis by TLC, LC-MS, or GC-MS shows a large amount of unreacted starting material even after extended reaction times or heating.

  • Formation of Side Products: In Suzuki-Miyaura couplings, you might observe significant formation of a homocoupled biaryl from your coupling partner or protodeboronation of your boronic acid, where the boronic acid group is replaced by a hydrogen atom.[5][6]

  • Stalled Reaction: The reaction proceeds initially but stops at a low conversion rate, suggesting catalyst deactivation or an insurmountable energy barrier for the remaining starting material.

Q4: Which common reaction types are most affected by this issue?

  • Suzuki-Miyaura Coupling: Forming C-C bonds using a palladium catalyst, a boronic acid, and a base. The steric hindrance makes the oxidative addition of the 2,4-difluoroaryl halide to the Pd(0) center challenging.[7]

  • Buchwald-Hartwig Amination: Forming C-N bonds between an aryl halide and an amine. Similar to Suzuki coupling, the approach of the bulky palladium catalyst is impeded.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the C1-fluorine by a nucleophile. While the C1-fluorine is an excellent leaving group, the ortho-fluoro can sterically shield the C1 carbon from the incoming nucleophile, slowing the rate-determining addition step.[10][11]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern synthesis but are particularly sensitive to steric effects. When coupling a 2,4-difluorophenyl substrate, the choice of catalyst, ligand, and conditions is paramount.

Problem: Low Yield in Suzuki-Miyaura or Buchwald-Hartwig Reactions

Causality Analysis: The primary hurdle is the sterically hindered oxidative addition step.[3] The electron-rich, bulky palladium catalyst struggles to access the C-X bond at the C1 position, which is shielded by the C2-fluoro group. To overcome this, the catalytic system must be engineered to be more reactive and sterically accommodating.

Solution 1: Strategic Ligand Selection

The ligand bound to the palladium center is the most critical variable for controlling reactivity.[12] For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands is essential.

Why it Works:

  • Electron-Richness: Ligands like trialkylphosphines (e.g., P(tBu)3, PCy3) or biaryl phosphines (e.g., Buchwald ligands) donate electron density to the palladium center. This makes the metal more nucleophilic and enhances its ability to undergo oxidative addition into the C-X bond.

  • Bulkiness: Sterically large ligands promote the formation of highly reactive, low-coordinate monoligated palladium species (L-Pd(0)).[12][13] These smaller catalytic species are better able to approach the hindered reaction site. Furthermore, the steric bulk facilitates the final, product-releasing reductive elimination step.[7]

Recommended Ligands: The development of specialized biaryl phosphine ligands has revolutionized cross-coupling of hindered substrates.[8][9][12]

Ligand NameStructure TypeKey Features & Applications
XPhos Biaryl MonophosphineA highly versatile and effective ligand for a wide range of Suzuki and Buchwald-Hartwig reactions involving aryl chlorides and hindered substrates.[14]
SPhos Biaryl MonophosphineExhibits exceptional activity, often allowing reactions to proceed at room temperature and with low catalyst loadings.[15]
RuPhos Biaryl MonophosphineParticularly effective for amination reactions involving secondary amines.[12]
BrettPhos Biaryl MonophosphineDesigned for coupling primary amines and has demonstrated high efficacy in challenging amidation reactions.[16][17]
Solution 2: Advanced Palladium Precatalysts

Standard palladium sources like Pd(OAc)2 or Pd2(dba)3 require an in situ reduction to the active Pd(0) species. This process can be slow and inefficient, leading to side reactions like protodeboronation, especially with unstable boronic acids.[15]

Why it Works: Palladium precatalysts are stable, air-tolerant Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) catalyst under the reaction conditions. This ensures that the active catalyst is available immediately to engage in the catalytic cycle, outcompeting substrate degradation pathways.[15]

Recommended Precatalysts:

  • XPhos Pd G3/G4: These commercially available precatalysts incorporate the XPhos ligand and are highly effective for coupling hindered substrates.

  • SPhos Pd G2/G3: Similar to the XPhos variants, these provide a reliable way to generate the active SPhos-ligated catalyst.

Solution 3: Optimizing Reaction Parameters
  • Base Selection: For Suzuki couplings, weaker bases like K3PO4 or Cs2CO3 are often preferred as they minimize the rate of the competing protodeboronation side reaction. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine.[14]

  • Solvent System: Aprotic polar solvents like Dioxane, THF, or Toluene, often with a small amount of water for Suzuki couplings, are standard. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.

  • Temperature: While increasing the temperature can provide the necessary activation energy, it can also accelerate catalyst decomposition and side reactions. The use of advanced ligands and precatalysts is often intended to allow the reaction to proceed at lower temperatures.[15]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. For 2,4-difluorophenyl substrates, the C1-fluorine is an excellent leaving group due to its high electronegativity. However, the reaction can be sluggish if not properly optimized.

Problem: Slow or Incomplete SNAr Reaction

Causality Analysis: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.[10][11] While the ortho-fluoro group is not as prohibitive as in metal-catalyzed couplings, it can still present a steric barrier to the incoming nucleophile.[1] Furthermore, the reaction requires sufficient electronic activation of the aromatic ring.

Solution 1: Enhance Electronic Activation

The 2,4-difluoro substitution pattern alone may not be sufficiently activating for reaction with weak nucleophiles.

  • Add an Electron-Withdrawing Group (EWG): The presence of a strong EWG (e.g., -NO2, -CN, -C(O)R) ortho or para to the leaving group is critical. This EWG stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step.[10][11] If your substrate lacks such a group, the SNAr pathway may not be viable under standard conditions.

Solution 2: Leverage Microwave-Assisted Synthesis

Microwave irradiation is a powerful technique for accelerating slow chemical reactions.[18]

Why it Works: Microwaves use dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture, especially with polar solvents.[19] This efficient energy transfer can overcome the activation barriers of sterically hindered or electronically challenging SNAr reactions, dramatically reducing reaction times from hours to minutes and often improving yields.[19][20][21][22]

Implementation:

  • Solvent: Use a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP, which are excellent microwave absorbers.[22]

  • Temperature Control: Modern microwave reactors allow for precise temperature control. Start with conditions reported for similar substrates (e.g., 120-180 °C) and optimize as needed.

  • Sealed Vessels: Use sealed reaction vessels to allow the temperature to rise well above the solvent's atmospheric boiling point, further accelerating the reaction.[19]

Visualized Workflows and Mechanisms

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

G cluster_0 Troubleshooting Workflow cluster_1 Cross-Coupling Solutions cluster_2 SNAr Solutions Start Reaction Failure (Low Yield / No Product) Check Identify Reaction Type (e.g., Suzuki, SNAr) Start->Check Analyze Analyze Symptoms (Starting Material, Byproducts) Check->Analyze Decision Select Strategy Analyze->Decision Ligand Change Ligand (Bulky, Electron-Rich) Decision->Ligand  Cross-Coupling EWG Ensure EWG Activation (e.g., -NO2) Decision->EWG  SNAr Precatalyst Use Precatalyst (e.g., G3/G4) Ligand->Precatalyst Conditions Optimize Base/Solvent/Temp Precatalyst->Conditions Verify Verify Results (LC-MS, NMR) Conditions->Verify Microwave Use Microwave Synthesis EWG->Microwave Microwave->Verify

Caption: General troubleshooting workflow for failed 2,4-difluorophenyl substitutions.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd ArX 2,4-F2-Ar-X (Substrate) ArX->OxAdd Steric Steric Clash! (ortho-Fluoro) PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)2 + Base Boronic->Transmetal PdII_R L-Pd(II)(Ar)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Suzuki-Miyaura cycle highlighting the sterically hindered oxidative addition step.

Sample Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol describes a general method for the coupling of 1-bromo-2,4-difluorobenzene with 4-methoxyphenylboronic acid using an advanced catalytic system.

Reagents & Equipment:

  • 1-bromo-2,4-difluorobenzene (1.0 mmol, 1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K3PO4, 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (5 mL) and Water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-2,4-difluorobenzene, 4-methoxyphenylboronic acid, XPhos Pd G3, and K3PO4.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

By implementing these targeted strategies, researchers can effectively overcome the steric challenges posed by 2,4-difluorophenyl substrates, leading to more efficient and successful synthetic outcomes.

References

  • Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • TCI (Shanghai) Development Co., Ltd. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • PMC. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.
  • YouTube. (2024). Ligand design for cross-couplings: phosphines.
  • PMC. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition.
  • PMC. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.
  • BenchChem. (2025). Yield Comparison of Catalysts for 3,4-Difluorophenylboronic Acid Coupling: A Review of Available Data.
  • Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents.
  • Wikipedia. Buchwald–Hartwig amination.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • RSC Publishing. Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling.
  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • PMC. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • RSC Publishing. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for this purpose, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, a molecule of interest in medicinal chemistry. In the absence of a publicly available, dedicated spectrum for this exact compound, this guide will leverage spectral data from closely related structural analogs to predict, interpret, and provide a comparative analysis of its expected ¹H NMR spectrum.

The Significance of NMR in Structural Characterization

Proton NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. This is achieved by measuring the absorption of radiofrequency energy by protons in a strong magnetic field. The resulting spectrum displays signals (resonances) at different chemical shifts (δ), which are indicative of the electronic environment of the protons. Furthermore, the splitting of these signals, known as spin-spin coupling, reveals the number of neighboring protons. For a molecule like 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, ¹H NMR is indispensable for confirming its synthesis and purity.

Predicted ¹H NMR Spectrum of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

The structure of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane comprises two key moieties: the 2,4-difluorophenylmethyl group and the 1,4-diazepane ring. The expected ¹H NMR spectrum will therefore exhibit distinct signals corresponding to the protons of each part.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Ar-H (Aromatic)~ 6.8 - 7.4Multiplet (m)3H
-CH₂- (Benzylic)~ 3.6 - 3.8Singlet (s) or Triplet (t)2H
-NH- (Diazepane)Variable, broad singletBroad Singlet (br s)1H
-NCH₂CH₂N- (Diazepane)~ 2.7 - 3.0Multiplet (m)4H
-NCH₂CH₂CH₂N- (Diazepane)~ 1.7 - 2.0Multiplet (m)2H
-NCH₂- (Diazepane, adjacent to N-benzyl)~ 2.5 - 2.8Multiplet (m)4H

Comparative Spectral Analysis

To substantiate the predicted chemical shifts and multiplicities, we will compare them with the experimental data of structurally related compounds.

The 2,4-Difluorophenylmethyl Moiety

The signals for the aromatic protons and the benzylic methylene protons can be understood by examining compounds containing the 2,4-difluorobenzyl group. For instance, the ¹H NMR spectrum of 2,4-difluorobenzyl alcohol shows the benzylic protons around 4.6 ppm, while 2,4-difluorobenzyl bromide shows them at approximately 4.5 ppm.[1][2] In our target molecule, the attachment to a nitrogen atom will cause a slight upfield shift of the benzylic protons to an expected range of 3.6-3.8 ppm.

A study on 2,4-difluorobenzoyl-substituted piperazines provides valuable insight into the aromatic region.[3] The aromatic protons in these compounds appear in the range of 6.85-7.40 ppm, which is consistent with our prediction for 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.[3] The coupling of the protons with the two fluorine atoms will result in complex splitting patterns, appearing as a multiplet.

The 1,4-Diazepane Ring

The ¹H NMR spectrum of the parent 1,4-diazepane (also known as homopiperazine) provides a baseline for the chemical shifts of the diazepane ring protons.[4] In an un-substituted 1,4-diazepane, the methylene protons adjacent to the nitrogen atoms appear at distinct chemical shifts due to the ring's conformation. Typically, the protons at the C2/C3 and C5/C7 positions have been reported in the range of 2.7-3.0 ppm, while the C6 protons are found further upfield around 1.7-1.9 ppm.[4]

Upon N-substitution with the 2,4-difluorobenzyl group, the electronic environment of the diazepane protons will be altered. The protons on the carbons adjacent to the substituted nitrogen (C2 and C7) are expected to experience a downfield shift due to the electron-withdrawing effect of the benzyl group. The signal for the NH proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Analysis

To acquire a high-quality ¹H NMR spectrum of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, the following protocol should be followed:

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the synthesized and purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is crucial and can affect the chemical shifts, particularly of the NH proton.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition
  • Spectrometer: Use a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, for optimal signal dispersion.[5]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.

    • Spectral Width: Set the spectral width to cover the entire expected range of proton chemical shifts (e.g., 0-10 ppm).

Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Chemical Shift and Coupling Constant Analysis: Determine the chemical shift of each signal relative to the internal standard and analyze the splitting patterns (multiplicities) to determine the coupling constants (J-values). This information is critical for assigning the signals to specific protons in the molecule.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the complete ¹H NMR analysis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Comparison & Validation A Sample Preparation B NMR Data Acquisition A->B C Fourier Transform B->C D Phasing & Baseline Correction C->D E Integration D->E F Chemical Shift & Coupling Analysis D->F G Structural Assignment E->G F->G H Comparison with Analogs G->H I Final Structure Confirmation H->I

Caption: Workflow for ¹H NMR Analysis

Conclusion

The ¹H NMR spectral analysis of 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane is a critical step in its characterization. By leveraging a comparative approach with structurally similar molecules, we can confidently predict and interpret its spectrum. The aromatic protons are expected in the range of 6.8-7.4 ppm, the benzylic protons around 3.6-3.8 ppm, and the diazepane protons will exhibit a characteristic set of multiplets between 1.7 and 3.0 ppm. This guide provides a robust framework for researchers and scientists to approach the ¹H NMR analysis of this and related compounds, ensuring scientific integrity and accelerating drug development efforts.

References

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Available at: [Link]

  • MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Available at: [Link]

  • PMC. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]

  • Semantic Scholar. (1980). Carbon‐13 and proton NMR studies of 1,4‐benzodiazepines. Available at: [Link]

  • Connect Journals. (n.d.). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

Sources

Quality control standards for 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Quality Control and Performance Comparison Guide: 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

Executive Summary

1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (also known as N-(2,4-difluorobenzyl)homopiperazine) is a highly privileged diamine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors, proteasome inhibitors, and CNS-active agents[1]. As an API starting material, its structural integrity directly dictates the safety and efficacy of the final drug substance. This guide provides an objective, data-driven comparison of this scaffold against common alternatives and establishes rigorous, self-validating quality control (QC) protocols grounded in ICH Q11 and ICH Q3A standards[2][3].

Section 1: Structural & Performance Comparison

When designing a drug candidate, medicinal chemists must carefully select the optimal diamine scaffold. We compare 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane against two structural analogs: its non-fluorinated counterpart (1-benzyl-1,4-diazepane) and its 6-membered ring analog (1-[(2,4-Difluorophenyl)methyl]piperazine).

The Causality of Scaffold Selection
  • Metabolic Shielding via Fluorination: The incorporation of fluorine at the 2- and 4-positions of the benzyl ring is not arbitrary. Fluorine's high electronegativity exerts a strong inductive pull that strengthens the benzylic C-H bonds, significantly reducing their susceptibility to oxidative cleavage by hepatic Cytochrome P450 (CYP) enzymes[4]. Furthermore, the ortho-fluorine provides critical steric shielding, physically blocking enzymatic access to the vulnerable benzylic carbon[5].

  • Homopiperazine vs. Piperazine: While piperazine is the third most common nitrogen heterocycle in drug discovery[6], its rigid, flat topology can lead to poor aqueous solubility and suboptimal receptor binding. The 7-membered homopiperazine (1,4-diazepane) ring introduces an additional methylene unit. This increases conformational flexibility and alters the 3D exit vectors of the nitrogen substituents, disrupting crystal packing to enhance solubility and allowing for unique binding modes in complex target pockets[7].

Quantitative Performance Data
Property / Metric1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane1-Benzyl-1,4-diazepane (Non-fluorinated)1-[(2,4-Difluorophenyl)methyl]piperazine
LogP (Predicted) 1.851.422.10
pKa (Basic Nitrogen) ~8.8 (Lowered by diF induction)~9.5~8.5
HLM Intrinsic Clearance < 15 µL/min/mg (Highly Stable)> 65 µL/min/mg (Rapidly Degraded)< 12 µL/min/mg (Highly Stable)
Aqueous Solubility High (> 10 mg/mL at pH 7.4)Moderate (~5 mg/mL)Low (< 1 mg/mL at pH 7.4)

Section 2: Quality Control Standards (ICH Q11 & Q3A Grounded)

Under ICH Q11 guidelines, the control of API starting materials requires a comprehensive risk assessment of how upstream impurities might persist and carry over into the final drug substance[3]. For 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane, the primary quality risks stem from unreacted 2,4-difluorobenzaldehyde, regioisomeric impurities (e.g., 2,5-difluoro or 2,6-difluoro derivatives formed during raw material synthesis), and residual solvents. According to ICH Q3A(R2), any unspecified organic impurity exceeding the 0.10% identification threshold must be structurally characterized and qualified[2].

Recommended QC Specifications
ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Appearance Visual InspectionClear to pale yellow liquidColoration indicates oxidative degradation of the amine.
Chromatographic Purity HPLC-UV (210 nm)≥ 99.0%Ensures reliable stoichiometry in downstream API coupling.
Regioisomeric Impurities HPLC-MS≤ 0.10% (Each)2,5-diF and 2,6-diF isomers can carry over to the final API, altering target affinity.
Residual Solvents GC-FID (Headspace)Complies with ICH Q3CLimits toxic solvents (e.g., Dichloromethane ≤ 600 ppm).
Water Content Karl Fischer Titration≤ 0.5%Excess water quenches moisture-sensitive downstream reagents (e.g., coupling agents).

Section 3: Self-Validating Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

Causality: Diazepane contains two basic secondary/tertiary amines. Without an ion-pairing agent, these basic nitrogens interact with residual silanols on the silica stationary phase, causing severe peak tailing. Trifluoroacetic acid (TFA) neutralizes these interactions, ensuring sharp, quantifiable peaks. Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) using a spiked regioisomer standard. If the column cannot resolve the isomers, the run is automatically invalidated.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).

  • SST Preparation: Prepare a resolution standard containing 1 mg/mL of the sample spiked with 0.01 mg/mL of 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 210 nm and ESI-MS (Positive ion mode).

  • System Suitability Criteria: Inject the SST standard. The resolution (

    
    ) between the 2,4-difluoro main peak and the 2,5-difluoro impurity peak must be 
    
    
    
    . If
    
    
    , replace the column or adjust the gradient before analyzing actual samples.
Protocol 2: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay

Causality: To objectively prove the metabolic shielding effect of the 2,4-difluoro substitution, the compound must be subjected to hepatic enzymes. Self-Validating Mechanism: The inclusion of Verapamil (a known, rapidly metabolized CYP3A4 substrate) acts as a positive control. If Verapamil is not rapidly degraded, it proves the microsomes are inactive, and the assay data is rejected.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup: Prepare an identical mixture substituting the test compound with Verapamil (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) based on the disappearance half-life (
    
    
    
    ).

Section 4: Visualizations

QC_Workflow N1 Raw Materials (2,4-diF-Benzaldehyde + 1,4-Diazepane) N2 Reductive Amination (Synthesis) N1->N2 N3 Crude API Starting Material N2->N3 N4 HPLC-UV/MS & GC-FID (ICH Q3A/Q11 QC Testing) N3->N4 N5 Approved for API Synthesis N4->N5 Purity ≥ 99.0% Impurities ≤ 0.10% N6 Rejected / Reprocessed N4->N6 OOS Result

API Starting Material QC Workflow based on ICH Q11 guidelines.

Mechanism CYP Hepatic CYP450 (Oxidative Metabolism) Deg1 Rapid Benzylic Cleavage (Short Half-life) CYP->Deg1 Unprotected C-H Bond Deg2 Metabolic Stability (Prolonged Half-life) CYP->Deg2 Blocked Oxidation Sub1 1-Benzyl-1,4-diazepane (Non-Fluorinated) Sub1->CYP Sub2 1-[(2,4-Difluorophenyl)methyl] -1,4-diazepane Shield Inductive & Steric Shielding (C-F Bond Effect) Sub2->Shield Shield->CYP

CYP450 metabolic shielding mechanism via 2,4-difluoro substitution.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. tuwien.ac.at.[2]

  • Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of action. nih.gov.[1]

  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. benchchem.com.[5]

  • Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) Q11. ich.org.[3]

  • Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. nih.gov.[7]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov.[4]

  • Synthesis of Piperazines by C-H Functionalization. encyclopedia.pub.[6]

Sources

Differentiating structural isomers of substituted 1,4-diazepanes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar heterocyclic scaffolds. Substituted 1,4-diazepanes (homopiperazines) are highly valued in drug discovery due to their conformational flexibility and utility in synthesizing constrained bicyclic systems[1]. However, differentiating their structural isomers—such as distinguishing 2-methyl-, 5-methyl-, and 6-methyl-1,4-diazepane—poses a significant challenge. Because these isomers share identical molecular weights and similar polarities, standard one-dimensional analytics often fail to provide unambiguous identification.

This guide provides an objective, data-driven comparison of the premier analytical platforms used to differentiate substituted 1,4-diazepane isomers. By coupling the hard fragmentation of Electron Ionization Mass Spectrometry (EI-MS) with the absolute connectivity mapping of 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we can establish a self-validating analytical workflow.

Platform Performance Comparison

To objectively evaluate how different analytical platforms handle 1,4-diazepane isomers, we must look at their fundamental mechanisms of action. Electrospray Ionization (ESI) LC-MS is excellent for detecting intact mass but often yields indistinguishable [M+H]+ ions for isomers. Therefore, we rely on GC-EI-MS for diagnostic ring cleavage and 2D-NMR for spatial and scalar connectivity[2][3][4].

Table 1: Analytical Platform Comparison for 1,4-Diazepane Isomer Differentiation

Analytical PlatformPrimary Mechanism of DifferentiationResolution Power for IsomersSample RequirementThroughput
GC-EI-MS 70 eV Electron ionization induces predictable C-N and C-C ring cleavages.High: Yields distinct diagnostic fragments (e.g., 30 Da vs 44 Da).Low (ng to µg)High (15-30 mins/run)
LC-HR-MS/MS (Orbitrap) Collision-Induced Dissociation (CID) of the[M+H]+ precursor ion.Moderate: Fragments are often similar; requires careful energy tuning.Very Low (pg to ng)High (10-20 mins/run)
2D-NMR (600 MHz) Scalar coupling (COSY/HMBC) maps exact atom-to-atom connectivity.Absolute: Unambiguously assigns substituent position via ³J_CH correlations.High (1-5 mg)Low (Hours/run)

The Causality of Experimental Choices

Why EI-MS over ESI-MS?

In substituted 1,4-diazepanes, the nitrogen atoms dictate the fragmentation pathways. Under EI conditions, the radical cation typically localizes on one of the nitrogen atoms, triggering


-cleavage. As documented in established mass spectrometry protocols, unsubstituted 1,4-diazepane yields a characteristic 

fragment at m/z 30. However, if a methyl group is positioned adjacent to the nitrogen (e.g., N-methyl or 2-methyl-1,4-diazepane), the cleavage shifts to produce a

fragment at m/z 44[2]. This predictable mass shift is the causal foundation for using EI-MS to pinpoint the exact location of the alkyl substituent.
Why 2D-NMR over 1D-NMR?

The seven-membered 1,4-diazepane ring undergoes rapid pseudorotation at room temperature. In a standard 1D


-NMR spectrum, the methylene protons (

) often present as broad, overlapping multiplets, making it impossible to integrate or trace spin systems accurately[4]. We utilize 2D Heteronuclear Single Quantum Coherence (HSQC) to disperse these overlapping proton signals across the much broader

chemical shift range. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the 2- and 3-bond couplings from the substituent (e.g., a methyl group) to the adjacent ring carbons, definitively locking in its positional isomerism[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assignment made in MS must be orthogonally verifiable by the NMR data.

Protocol A: GC-EI-MS Diagnostic Fragmentation Workflow

Objective: Induce


-cleavage to identify the proximity of the substituent to the nitrogen heteroatoms.
  • Sample Derivatization (Self-Validation Step): 1,4-diazepanes are highly polar and can tail on GC columns. Derivatize the secondary amines using trifluoroacetic anhydride (TFAA) to form the bis-TFA derivative. Causality: This not only improves peak shape but also directs fragmentation away from the nitrogen, allowing us to compare underivatized vs. derivatized spectra to confirm the number of free N-H sites.

  • Chromatographic Separation: Inject 1 µL of the derivatized sample (1 mg/mL in DCM) onto a 30 m x 0.25 mm x 0.25 µm HP-5MS column. Use a temperature gradient: 70°C (hold 2 min), ramp at 15°C/min to 280°C.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Scan range: m/z 40 to 400.

  • Data Interpretation: Extract ion chromatograms (EIC) for m/z 30, 44, and 58.

    • A dominant m/z 44 peak indicates substitution at the C2 or C7 positions.

    • A dominant m/z 58 peak indicates substitution at the C5 or C6 positions.

Protocol B: 2D-NMR Connectivity Mapping

Objective: Unambiguously assign the carbon skeleton using scalar coupling.

  • Sample Preparation: Dissolve 5 mg of the purified isomer in 600 µL of

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality: 
    
    
    
    is chosen because it does not exchange with the N-H protons, allowing them to be observed if necessary.
  • DEPT-135 Acquisition (Self-Validation Step): Before running 2D experiments, acquire a DEPT-135 spectrum. Causality: This phase-edits the carbon signals (

    
     negative; 
    
    
    
    and
    
    
    positive). If you are analyzing a methyl-diazepane, you must observe exactly one
    
    
    , one
    
    
    , and four
    
    
    signals. Any deviation immediately flags an impurity or a different skeletal structure.
  • HSQC & HMBC Acquisition:

    • Run

      
       HSQC to correlate all protons to their directly attached carbons.
      
    • Run

      
       HMBC optimized for 
      
      
      
      Hz.
  • Isomer Assignment: Locate the methyl protons in the

    
     spectrum (typically a doublet around 1.0-1.2 ppm). Trace the HMBC cross-peaks from this methyl group. If it correlates to a carbon adjacent to nitrogen (chemical shift ~45-55 ppm), it is the 2-methyl isomer. If it correlates to a purely aliphatic carbon (~25-30 ppm), it is the 6-methyl isomer.
    

Table 2: Expected Diagnostic Data for Methyl-1,4-Diazepane Isomers

IsomerEI-MS Diagnostic Base Peak

NMR: Methyl-bearing Carbon Shift
HMBC Correlations from Methyl Protons
2-methyl-1,4-diazepane m/z 44~ 52.0 ppm (CH)C2 (CH), C3 (

)
5-methyl-1,4-diazepane m/z 44~ 54.5 ppm (CH)C5 (CH), C6 (

)
6-methyl-1,4-diazepane m/z 30~ 32.1 ppm (CH)C6 (CH), C5 (

), C7 (

)

Logical Decision Workflow

The following diagram outlines the logical decision tree for processing an unknown substituted 1,4-diazepane sample, ensuring that both mass spectrometry and NMR are utilized in a complementary, self-validating loop.

IsomerDifferentiation Start Unknown 1,4-Diazepane Isomer Mixture Chrom Chromatographic Separation (LC/GC) Start->Chrom MS_Path GC-EI-MS Fragmentation Chrom->MS_Path Trace Analysis (ng) NMR_Path 2D-NMR Spectroscopy Chrom->NMR_Path Purified Fractions (mg) MS_Frag Analyze Diagnostic Cleavages (m/z 30 vs m/z 44 vs m/z 58) MS_Path->MS_Frag NMR_Shift DEPT-135 & HMBC Map 13C/1H Connectivity NMR_Path->NMR_Shift Validate Cross-Validation & Final Isomer Assignment MS_Frag->Validate NMR_Shift->Validate

Workflow for differentiating 1,4-diazepane isomers using orthogonal MS and NMR techniques.

Conclusion

cannot be reliably achieved through single-dimensional analysis. While LC-HRMS provides excellent sensitivity for intact mass, it lacks the structural resolution required for isomer differentiation. By combining the predictable


-cleavage patterns of GC-EI-MS[2] with the definitive atomic mapping of 2D-NMR[3][4], researchers can establish a rigorous, self-validating framework essential for downstream applications like drug discovery and scale-up synthesis[1].

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocycli. AIP Publishing.[Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. The Royal Society.[Link]

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. ACS Publications.[Link]

  • Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. ACS Publications.[Link]

Sources

Reference Standard Qualification Guide: 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane

[1]

Executive Summary

1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane (also known as 1-(2,4-difluorobenzyl)homopiperazine) is a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors (e.g., BRD4 inhibitors), antifungal agents, and GPCR ligands. Its structure combines a polar, basic 1,4-diazepane ring with a lipophilic, electron-deficient 2,4-difluorobenzyl moiety.

For drug development professionals, establishing a reliable reference standard for this molecule is challenging due to the lack of pharmacopoeial Certified Reference Materials (CRMs). This guide compares the available options—Commercial Research Grade vs. In-House Qualified Primary Standards —and provides a definitive protocol for characterizing and validating this compound to regulatory standards (ICH Q3A/Q3B).

Technical Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical behavior of this molecule is prerequisite to selecting the correct analytical methods.

PropertySpecification / BehaviorImplication for Analysis
Formula C₁₂H₁₆F₂N₂MW: ~226.27 g/mol
Basicity Secondary amine (pKa ~9-10)Requires acidic mobile phases (pH < 3) or high pH buffers (pH > 10) for HPLC retention.[1]
UV Chromophore 2,4-DifluorobenzylWeak UV absorbance (λmax ~260 nm). Detection requires low UV (210-220 nm) or MS detection.[1]
Stability Air-sensitive (Secondary amine)Prone to oxidation (N-oxide formation) and carbamylation (reaction with atmospheric CO₂).[1] Store under Argon/Nitrogen.
Isomerism Regioisomer riskMust distinguish from 2,5-, 3,4-, or 2,6-difluoro isomers using ¹⁹F NMR.

Comparison Guide: Reference Standard Tiers

When sourcing this material, researchers typically encounter three grades. The choice depends on the development phase.

Option A: Commercial Research Grade
  • Source: Chemical catalog vendors (e.g., Enamine, ChemBridge, Sigma-Aldrich building blocks).

  • Typical Purity: >95% (by HPLC-UV or ¹H NMR).[1]

  • Data Provided: Basic CoA (Structure confirmation, single-method purity).

  • Suitability: Early discovery, synthetic route scouting.

  • Risk: High. Often lacks residual solvent data, water content, or counter-ion stoichiometry (e.g., HCl salt vs. free base), leading to significant potency errors.

Option B: Custom Qualified Primary Standard (Recommended)
  • Source: Custom synthesis followed by full ISO 17025/17034 equivalent characterization.

  • Typical Purity: >99.0% (Mass Balance or qNMR).

  • Data Provided: Full structural elucidation (IR, MS, 2D-NMR), ¹⁹F NMR, ROI, KF, Residual Solvents.

  • Suitability: GLP Tox studies, GMP starting material release, Impurity marker qualification.

  • Risk: Low. Provides absolute content (Assay w/w%), essential for accurate quantification.

Option C: Secondary Standard
  • Source: In-house material calibrated against Option B.

  • Typical Purity: Characterized against the Primary Standard.[2]

  • Suitability: Routine QC testing, stability monitoring.

Comparative Analysis Table
FeatureCommercial Research GradeQualified Primary Standard
Assay Method Area % (HPLC)% w/w (Mass Balance or qNMR)
Identity ¹H NMR, MS¹H, ¹³C, ¹⁹F NMR, MS, IR
Water/Solvent Rarely quantifiedKarl Fischer (KF) + GC-HS
Inorganic Impurities Not testedResidue on Ignition (ROI)
Cost $ (Low)

(High initial investment)
Regulatory Acceptance Research OnlyIND/NDA Filing Compliant

Experimental Protocols for Identification & Qualification

To upgrade a "Research Grade" sample to a "Qualified Primary Standard," you must execute the following protocol.

Structural Identification (The "Fingerprint")

A. ¹⁹F NMR Spectroscopy (Critical for Isomer Confirmation) The 2,4-difluoro substitution pattern is unique.

  • Method: Dissolve ~10 mg in DMSO-d₆. Acquire non-decoupled ¹⁹F NMR.

  • Expected Signals: Two distinct multiplets in the range of -100 to -120 ppm.[1]

    • Differentiation: A 3,4-difluoro isomer would show different coupling constants and chemical shifts. The coupling between F-C(2) and F-C(4) (meta-coupling) is weak, but coupling to adjacent protons will define the splitting pattern.

B. Mass Spectrometry (ESI+)

  • Method: Direct infusion or LC-MS.[1]

  • Expected Ion: [M+H]⁺ = 227.13 m/z.

  • Fragmentations: Look for loss of the diazepane ring (m/z ~127 for the difluorobenzyl cation).

Purity & Assay Assignment

C. HPLC Purity (Orthogonal Methods) Since the molecule is basic, use a high-pH and low-pH method to ensure no impurities co-elute.

  • Method 1 (Low pH - Kinetic Separation):

    • Column: C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV at 210 nm (low wavelength essential due to weak chromophore).

  • Method 2 (High pH - Retentive Separation):

    • Column: C18 Hybrid (e.g., Agilent Poroshell HPH-C18).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

    • Mobile Phase B: Acetonitrile.

    • Rationale: At pH 10, the secondary amine is deprotonated (neutral), increasing retention and altering selectivity for polar impurities.

D. Quantitative NMR (qNMR) for Potency This is the "Gold Standard" for establishing potency without a prior reference.

  • Internal Standard: Maleic Acid or Benzyl Benzoate (Traceable to NIST SRM).

  • Solvent: D₂O (if salt) or DMSO-d₆ (if free base).

  • Protocol:

    • Weigh ~20 mg of Sample and ~10 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve completely.

    • Acquire ¹H NMR with D1 (relaxation delay) > 30s to ensure full relaxation.

    • Integrate the benzylic CH₂ protons of the sample vs. the standard signal.

    • Calculate:

      
      [3]
      

Qualification Workflow Visualization

The following diagram illustrates the decision tree for qualifying a vendor-supplied intermediate as a Primary Reference Standard.

GVendorVendor Material(Research Grade)Identity1. Structural Identity(1H/19F NMR, MS, IR)Vendor->IdentityPurity2. Purity Assessment(HPLC Method A & B)Identity->PurityResiduals3. Residuals(GC-HS, KF, ROI)Purity->ResidualsDecisionPass Criteria?(>98% Purity, No unknown >0.1%)Residuals->DecisionqNMR4. Potency Assignment(qNMR or Mass Balance)Decision->qNMRYesPurifyRe-Purification(Prep HPLC / Recrystallization)Decision->PurifyNoCOAGenerate CoA(Primary Standard)qNMR->COAPurify->IdentityRetest

Caption: Workflow for upgrading a commercial chemical to a Qualified Primary Reference Standard.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents."[4] Journal of Cancer Therapy, 2(4), 507-514 (2011).[4] (Provides synthetic context for benzhydryl/benzyl diazepanes). Link

  • Sigma-Aldrich. 1-(2-Fluorobenzyl)-1,4-diazepane Product Page.[1] (Representative analog for physicochemical properties). Link

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.